molecular formula C19H24ClN7.2HCl B1191936 CGP 74514 dihydrochloride

CGP 74514 dihydrochloride

Cat. No.: B1191936
M. Wt: 458.82
Attention: For research use only. Not for human or veterinary use.
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Description

Potent cdk1 inhibitor (IC50 = 25 nM). Reduces Akt phosphorylation and increases mitochondrial damage in leukemia cells in vitro in combination with LY 294002.

Properties

Molecular Formula

C19H24ClN7.2HCl

Molecular Weight

458.82

Synonyms

rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: CGP 74514 Dihydrochloride in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CGP 74514 dihydrochloride is a highly selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) , a pivotal regulator of the G2/M phase transition in the eukaryotic cell cycle. Unlike pan-CDK inhibitors that often suffer from off-target toxicity, CGP 74514 exhibits a distinct selectivity profile (IC50 = 25 nM for CDK1/cyclin B), making it a critical tool for dissecting the specific contributions of CDK1 to tumor maintenance and progression.

This guide provides a comprehensive technical analysis of CGP 74514, detailing its physicochemical properties, mechanistic pathways, and validated experimental protocols for use in cancer research, specifically within leukemia and solid tumor models.

Physicochemical Specifications

Precise handling of CGP 74514 is required to maintain compound stability and experimental reproducibility. The dihydrochloride salt form offers enhanced water solubility compared to the free base.

Table 1: Chemical & Physical Properties
PropertySpecificationNotes
Chemical Name rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloridePurine analog structure
CAS Number 190654-01-4 (Free base ref)Note: Verify salt form specific batch data
Molecular Formula C₁₉H₂₄ClN₇[1][2][3][4][5][6][7][8][9][10] · 2HClDihydrochloride salt
Molecular Weight 458.82 g/mol Critical for molarity calculations
Target CDK1/Cyclin B (IC50 = 25 nM)>1000-fold selectivity over PKC, EGFR
Solubility (Water) ~50 mM (23 mg/mL)Vortexing may be required
Solubility (DMSO) ~100 mM (46 mg/mL)Recommended for stock solutions
Appearance White to off-white solidHygroscopic

Storage Protocol:

  • Solid: Store desiccated at -20°C (long term) or RT (short term). Protect from light.[8]

  • Solution: Aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles. Stability in solution is approximately 1 month at -20°C.[11]

Mechanism of Action: The CDK1 Apoptotic Axis

CGP 74514 exerts its cytotoxic effects primarily by inducing G2/M arrest followed by mitochondrial-dependent apoptosis .

Mechanistic Cascade
  • CDK1 Blockade: The compound competes with ATP for the binding site of the CDK1/Cyclin B complex.[8]

  • Checkpoint Activation: Inhibition prevents the phosphorylation of key substrates necessary for mitotic entry, trapping cells in the G2 phase.

  • Mitochondrial Collapse: Prolonged arrest triggers the intrinsic apoptotic pathway. This is characterized by the loss of mitochondrial membrane potential (

    
    ) and the release of Cytochrome c.
    
  • Caspase Activation: Cytochrome c release facilitates the formation of the apoptosome, activating Caspase-9 and subsequently Caspase-3, leading to PARP cleavage and DNA fragmentation [1].

Pathway Visualization

The following diagram illustrates the downstream signaling effects of CGP 74514 inhibition.

CGP_Mechanism Figure 1: Signal Transduction Pathway of CGP 74514-Induced Apoptosis cluster_caspase Caspase Cascade CGP CGP 74514 (Inhibitor) CDK1 CDK1 / Cyclin B Complex CGP->CDK1 Inhibits (IC50=25nM) pRb pRb Phosphorylation (Thr821/826) CDK1->pRb Prevents G2M G2/M Cell Cycle Arrest CDK1->G2M Direct Blockade pRb->G2M Triggers Mito Mitochondrial Damage (Loss of ΔΨm) G2M->Mito Prolonged Arrest Caspase_Cascade Caspase_Cascade Mito->Caspase_Cascade Cytochrome c Release Casp9 Caspase-9 Activation PARP PARP Cleavage Casp9->PARP Apoptosis Apoptosis (Cell Death) PARP->Apoptosis

Figure 1: CGP 74514 inhibits CDK1, leading to G2/M arrest and subsequent mitochondrial apoptosis.

Experimental Protocols

A. Reconstitution for In Vitro Assays

To ensure accuracy, prepare a 10 mM stock solution .

  • Weigh 4.59 mg of this compound.

  • Add 1.0 mL of sterile DMSO (or sterile water if DMSO sensitivity is a concern).

  • Vortex vigorously for 30 seconds.

  • Filter sterilize using a 0.22 µm PTFE filter if using for long-term culture.

  • Working Concentration: Dilute in culture media. Typical effective range: 0.5 µM – 5.0 µM .

B. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol validates the G2/M arrest capability of the compound.

Materials:

  • Leukemia cells (e.g., U937, HL-60) or adherent lines.

  • PBS (ice-cold).

  • Fixative: 70% Ethanol.

  • Staining Buffer: PBS + 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A.

Procedure:

  • Treatment: Seed cells at

    
     cells/mL. Treat with 1 µM CGP 74514  for 18–24 hours. Include a DMSO vehicle control.
    
  • Harvest: Centrifuge cells at 300 x g for 5 min. Wash once with ice-cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Dropwise add 700 µL ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for >2 hours.

  • Staining: Wash cells twice with PBS to remove ethanol. Resuspend in 500 µL Staining Buffer.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze via Flow Cytometry (FL2 channel). Expect a significant increase in the G2/M peak compared to control [2].

C. Apoptosis Workflow Visualization

The following diagram outlines the decision matrix for assessing apoptosis versus necrosis using Annexin V/PI.

Apoptosis_Workflow Figure 2: Flow Cytometry Workflow for CGP 74514 Apoptosis Assessment Start Cell Culture (e.g., U937) Treat Treat with CGP 74514 (5 µM) Start->Treat Incubate Incubate 18-24 Hours Treat->Incubate Wash Wash with Binding Buffer Incubate->Wash Stain Stain: Annexin V-FITC + PI Wash->Stain Flow Flow Cytometry Analysis Stain->Flow Result1 Annexin V+/PI- (Early Apoptosis) Flow->Result1 Result2 Annexin V+/PI+ (Late Apoptosis) Flow->Result2

Figure 2: Standardized workflow for distinguishing early vs. late apoptosis in treated cells.

Comparative Analysis: CDK Inhibitor Landscape

Selecting the right inhibitor is crucial for experimental validity. CGP 74514 is often compared to Roscovitine (Seliciclib) and RO-3306.

Table 2: CDK Inhibitor Comparison
FeatureCGP 74514RO-3306Roscovitine (Seliciclib)
Primary Target CDK1/Cyclin B CDK1Pan-CDK (1, 2, 5, 7, 9)
IC50 (CDK1) 25 nM 35 nM~450 nM
Selectivity High (>1000x vs PKC/PKA)HighModerate (Hits CDK2/5 strongly)
Mechanism ATP CompetitiveATP CompetitiveATP Competitive
Primary Use Specific G2/M arrest; Mitochondrial apoptosis inductionReversible G2/M arrest synchronizationGeneral cell cycle inhibition; Transcriptional suppression
Solubility High (Dihydrochloride)Low (Requires DMSO)Moderate

Expert Insight: Use CGP 74514 when specifically investigating the mitochondrial apoptotic threshold downstream of CDK1 inhibition. Use RO-3306 if reversible synchronization at the G2/M border is the primary goal, as it is easier to wash out for release experiments [3].

Troubleshooting & Optimization

  • Precipitation: If the compound precipitates in media, ensure the DMSO stock is fully dissolved (warm to 37°C) and add dropwise to media while swirling. Do not exceed 0.5% final DMSO concentration to avoid vehicle toxicity.

  • Variable IC50: Efficacy varies by cell line. p53-null cells may show delayed apoptotic response compared to p53-wildtype cells. Always perform a dose-response curve (0.1 µM to 10 µM) for new cell lines.

  • Salt Form Confusion: Ensure you are using the dihydrochloride salt (MW ~458.82) for calculations. The free base (MW ~385.9) has significantly lower water solubility.

References

  • Furet P, et al. Structure-based design of potent CDK1 inhibitors derived from olomoucine.[5] Journal of Computer-Aided Molecular Design. 2000; 14(5):403-409.[5]

  • Yu C, et al. The lethal effects of pharmacological cyclin-dependent kinase inhibitors in human leukemia cells proceed through a phosphatidylinositol 3-kinase/Akt-dependent process. Cancer Research. 2003; 63(8):1822-1833.

  • Vassilev LT, et al. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1. Proceedings of the National Academy of Sciences. 2006; 103(28):10660-10665.

  • R&D Systems / Tocris. this compound Product Datasheet.

Sources

CGP 74514 Dihydrochloride: Mechanistic Impact on p21(CIP1) Upregulation and p27(KIP1) Degradation

[1][2]

Executive Summary

CGP 74514 dihydrochloride is a highly selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1/Cyclin B) , with an IC50 of approximately 25 nM.[1] Unlike broad-spectrum CDK inhibitors that may indiscriminately stabilize cell cycle inhibitors, CGP 74514 induces a complex, divergent response in the CIP/KIP family of proteins. Specifically, it triggers the transcriptional upregulation and accumulation of p21(CIP1) while simultaneously promoting the rapid degradation of p27(KIP1) .

This guide details the molecular mechanisms governing this dichotomy and provides validated experimental protocols to assess these biomarkers in the context of mitochondrial-mediated apoptosis.

Part 1: Mechanistic Profile

Primary Mode of Action: CDK1 Inhibition

CGP 74514 targets the ATP-binding cleft of the CDK1 subunit. By blocking the phosphorylation of critical substrates (such as histone H1 and PP1α), it arrests the cell cycle primarily at the G2/M phase .

The p21(CIP1) / p27(KIP1) Divergence

The hallmark of CGP 74514 efficacy is the opposing regulation of these two CDK inhibitors:

  • p21(CIP1) Upregulation: In response to CDK1 blockade, cells initiate a stress response (often p53-dependent in competent cells, though p53-independent mechanisms exist in leukemic models like U937). This results in a robust increase in p21 protein levels, attempting to enforce a G1 or G2 checkpoint arrest.

  • p27(KIP1) Degradation: Contrasting with p21, p27 levels plummet following CGP 74514 exposure.[2] This degradation is a critical marker of the compound's cytotoxicity. While p27 is typically stabilized by CDK inhibition in quiescent cells, the massive mitochondrial damage induced by CGP 74514 accelerates proteasomal or caspase-mediated turnover of p27, signaling a collapse of homeostatic cell cycle control.

Mitochondrial Collapse and Apoptosis

The accumulation of p21 is ultimately futile. The compound induces severe mitochondrial damage, characterized by:

  • Loss of mitochondrial membrane potential (

    
    ).
    
  • Release of Cytochrome c and Smac/DIABLO.[2]

  • Activation of the intrinsic apoptotic cascade (Caspase-9

    
     Caspase-3).
    

Part 2: Visualization of Signaling Cascade

The following diagram illustrates the causal flow from CGP 74514 administration to the divergent regulation of p21/p27 and subsequent apoptosis.[2]

CGP_MechanismCGPCGP 74514(Dihydrochloride)CDK1CDK1/Cyclin BComplexCGP->CDK1Inhibits (IC50 ~25nM)p21p21(CIP1)(Upregulation)CDK1->p21Stress ResponseInductionp27p27(KIP1)(Degradation)CDK1->p27DestabilizationpRbpRb(Dephosphorylation)CDK1->pRbBlocks PhosphorylationMitoMitochondrialDamage (ΔΨm Loss)p21->MitoCheckpoint Failurep27->MitoRegulatory CollapseCasp9Caspase-9ActivationMito->Casp9Cytochrome c ReleaseApoptosisApoptosis(PARP Cleavage)Casp9->ApoptosisExecution

Figure 1: Pathway map showing CGP 74514 inhibition of CDK1 leading to p21 accumulation, p27 degradation, and mitochondrial apoptosis.[2][3]

Part 3: Experimental Framework

Protocol 1: Cell Culture & Treatment (U937 Model)

Objective: Establish optimal conditions for observing the p21/p27 divergence.

  • Seeding: Seed U937 human leukemia cells at a density of

    
     cells/mL in RPMI-1640 medium supplemented with 10% FBS.
    
  • Equilibration: Allow cells to recover for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment:

    • Experimental Group: Add this compound (dissolved in DMSO) to a final concentration of 1

      
      M  (for kinetic studies) or 5 
      
      
      M
      (for rapid apoptosis induction).
    • Vehicle Control: Add equal volume of DMSO (final concentration < 0.1%).

  • Time Points: Harvest cells at 2h, 4h, 8h, 18h, and 24h post-treatment.

Protocol 2: Western Blotting for p21/p27 Divergence

Objective: Quantify the inverse relationship between p21 and p27 protein levels.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing protease inhibitors (PMSF, Aprotinin) and phosphatase inhibitors (Na

    
    VO
    
    
    , NaF).
  • Clarification: Centrifuge at 14,000

    
     g for 15 min at 4°C. Collect supernatant.
    
  • Electrophoresis: Load 30-50

    
    g of total protein onto a 12% SDS-PAGE gel.
    
  • Transfer: Transfer to PVDF membrane (0.45

    
    m pore size).
    
  • Blocking: Block with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibodies (Overnight at 4°C):

    • Anti-p21(CIP1): Expected band at ~21 kDa (Look for Increased Intensity ).

    • Anti-p27(KIP1): Expected band at ~27 kDa (Look for Decreased Intensity/Disappearance ).

    • Anti-Actin/GAPDH: Loading control.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate.[4]

Protocol 3: Flow Cytometry (Apoptosis & Cell Cycle)

Objective: Correlate protein changes with functional outcomes (G2/M arrest and cell death).

  • Harvest: Collect

    
     cells per condition.
    
  • Wash: Wash twice with cold PBS.

  • Fixation (for Cell Cycle): Resuspend in 300

    
    L PBS, then add 700 
    
    
    L ice-cold 100% ethanol dropwise while vortexing. Fix overnight at -20°C.
  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., FACSCalibur/Canto).

    • Gate: Exclude doublets using FL2-W vs FL2-A.

    • Analysis: Quantify Sub-G1 (Apoptosis), G1, S, and G2/M populations.

Part 4: Data Analysis & Interpretation[5][6]

The following table summarizes expected outcomes when treating leukemia cells (e.g., U937) with 5

BiomarkerExpected ChangeBiological Interpretation
CDK1 Activity Inhibited (>90%) Direct target engagement; loss of H1 phosphorylation.
p21(CIP1) Increase (3-5 fold) Stress-induced attempt to arrest cell cycle; fails to prevent apoptosis.
p27(KIP1) Decrease / Loss Proteasomal degradation or caspase-mediated cleavage; signal of regulatory collapse.
pRb Dephosphorylated Loss of CDK activity leads to active (hypophosphorylated) pRb, initially arresting E2F.
Mitochondrial

Loss "Point of no return" for apoptosis; precedes caspase activation.
Cell Cycle Phase G2/M Arrest Cells accumulate in G2/M due to CDK1 inhibition before slipping into apoptosis (Sub-G1).

References

  • Induction of apoptosis in human leukemia cells by the selective CDK1 inhibitor CGP74514A. Source: Biochemical and Biophysical Research Communications (BBRC). Key Finding: Establishes the specific upregulation of p21 and degradation of p27 upon CGP 74514 treatment in U937 cells. URL:[Link]

  • Cyclin-dependent kinase 1 (CDK1) inhibition and mitochondrial damage. Source: ResearchGate / BBRC Full Text. Key Finding: Links CDK1 inhibition directly to mitochondrial membrane potential loss and caspase-9 activation. URL:[Link]

Methodological & Application

Application Note: Apoptosis Induction and Detection using CGP 74514 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

CGP 74514 dihydrochloride (CGP74514A) is a highly selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) , exhibiting an IC


 of approximately 25 nM.[1] While CDK1 is traditionally known for regulating the G2/M phase transition, its inhibition by CGP 74514 triggers a concentration-dependent cellular fate:
  • Low Concentrations (~1 µM): Induces reversible G2/M cell cycle arrest.[1][2]

  • High Concentrations (≥3–5 µM): Overwhelms cytostatic checkpoints, triggering rapid mitochondrial collapse, Caspase-9/3 activation, and irreversible apoptosis.

This dual mechanism makes CGP 74514 an excellent tool for dissecting the threshold between cell cycle checkpoints and apoptotic initiation.

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways activated by CGP 74514 treatment.

CGP74514_Mechanism Compound CGP 74514 (Treatment) Target CDK1/Cyclin B Complex Compound->Target Inhibits LowDose Low Conc. (~1 µM) Target->LowDose HighDose High Conc. (≥3-5 µM) Target->HighDose Arrest G2/M Cell Cycle Arrest LowDose->Arrest Cytostatic Effect Mito Mitochondrial Depolarization (ΔΨm Loss) HighDose->Mito Cytotoxic Threshold Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis (PS Exposure / DNA Frag) PARP->Apoptosis

Figure 1: Concentration-dependent signaling cascade of CGP 74514.[2] Low doses favor arrest, while higher doses trigger the intrinsic mitochondrial apoptotic pathway.

Experimental Design Strategy

To ensure scientific rigor, the assay must distinguish between necrosis (often caused by solubility issues or pH shock) and true apoptosis.

ParameterRecommendationRationale
Cell Model Leukemia (U937, HL-60) or Solid Tumor (HeLa)Highly sensitive to CDK1 inhibition due to rapid cycling.
Dose Range 0, 1, 2.5, 5, 10 µMCaptures the transition from arrest (1 µM) to apoptosis (5 µM).
Time Points 4h, 18h, 24h4h detects early mitochondrial loss; 18-24h detects PS exposure (Annexin V).
Positive Control Staurosporine (1 µM)Validates the staining reagents.
Vehicle Control DMSO (<0.1% final)Ensures solvent toxicity does not confound results.

Materials & Reagents

Compound Preparation[3][4]
  • This compound: MW 458.82 g/mol .[3]

  • Solvent: Sterile DMSO (Dimethyl sulfoxide).

  • Stock Solution (10 mM): Dissolve 4.59 mg of CGP 74514 in 1 mL of DMSO.

    • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Assay Reagents[3][7][8]
  • Annexin V-FITC/PI Apoptosis Kit: For detecting Phosphatidylserine (PS) exposure.

  • 1X Binding Buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4.[4]

  • PBS (Phosphate Buffered Saline): Calcium/Magnesium-free.

Protocol 1: Cell Culture and Treatment

This protocol is optimized for suspension cells (e.g., U937). For adherent cells, harvest via gentle trypsinization (stop early to preserve membrane integrity) or Accutase.

  • Seeding: Seed cells at a density of

    
     cells/mL in 6-well plates (2 mL per well). Allow adherent cells to attach overnight.
    
  • Preparation of Working Solutions:

    • Thaw the 10 mM CGP 74514 stock.

    • Prepare intermediate dilutions in culture media to ensure the final DMSO concentration is <0.1%.

    • Example for 5 µM final: Dilute 1 µL of 10 mM stock into 2 mL of media.

  • Treatment:

    • Control: Add equivalent volume of DMSO vehicle.

    • Experimental: Add CGP 74514 working solutions to respective wells.

    • Incubation: Incubate at 37°C, 5% CO₂ for 18–24 hours .

Protocol 2: Annexin V / Propidium Iodide (PI) Flow Cytometry

This is the "Gold Standard" for quantifying CGP 74514-induced apoptosis.

  • Harvest: Transfer cell suspension to 15 mL tubes. (For adherent cells: collect supernatant and trypsinized cells to capture late apoptotic floaters).

  • Wash: Centrifuge at 300 x g for 5 min at 4°C. Discard supernatant. Wash pellet once with 1 mL cold PBS.

  • Resuspend: Resuspend cells in 1X Annexin Binding Buffer at a concentration of

    
     cells/mL (approx. 100 µL per tube).
    
  • Stain:

    • Add 5 µL Annexin V-FITC .[5]

    • Add 5 µL Propidium Iodide (PI) (typically 50 µg/mL stock).

  • Incubate: Vortex gently and incubate for 15 minutes at Room Temperature in the dark.

  • Final Prep: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer.

Flow Cytometry Acquisition Workflow

Flow_Workflow Sample Stained Sample FSC_SSC Gating: Exclude Debris Sample->FSC_SSC Singlets Gating: Singlets FSC_SSC->Singlets Quad Quad Plot: FITC vs PI Singlets->Quad

Figure 2: Gating strategy. Debris and doublets must be excluded before quadrant analysis.

Data Analysis & Expected Results

Analyze the Quadrant Plot (Annexin V-FITC on X-axis, PI on Y-axis):

QuadrantPhenotypeInterpretation with CGP 74514
Q3 (LL) Annexin V(-) / PI(-)Live Cells. Dominant in DMSO control and 1 µM (arrested) samples.
Q4 (LR) Annexin V(+) / PI(-)Early Apoptosis. Indicates PS exposure with intact membrane. Expected to increase significantly at ≥5 µM.
Q2 (UR) Annexin V(+) / PI(+)Late Apoptosis. Secondary necrosis. Increases at later time points (>24h).
Q1 (UL) Annexin V(-) / PI(+)Necrosis/Debris. Should be minimal (<5%) if handling is gentle.

Validation Check: If you observe high Q2 but low Q4, the cells may have died rapidly or were handled too roughly during harvesting.

Orthogonal Validation: Western Blot

To confirm the mechanism (CDK1 inhibition leading to intrinsic apoptosis), perform Western Blotting on lysates from the 18h time point.

  • Target 1: Cleaved Caspase-3 (17/19 kDa): The executioner caspase.

  • Target 2: Cleaved PARP (89 kDa): Downstream substrate of Caspase-3.

  • Target 3: Phospho-Histone H3 (Ser10): Marker of Mitosis.

    • Result: CGP 74514 (1 µM) may show accumulation (arrest), while 5 µM shows loss (apoptosis).

Troubleshooting Guide

  • Issue: Precipitate in media.

    • Cause: CGP 74514 concentration >50 µM or cold media.

    • Fix: Warm media to 37°C before adding compound. Do not exceed 0.5% DMSO.

  • Issue: No Apoptosis at 5 µM.

    • Cause: Cell line resistance (e.g., Bcl-2 overexpression).

    • Fix: Extend time to 48h or verify CDK1 expression levels in the cell line.

  • Issue: High Necrosis (PI only).

    • Cause: Trypsin was too harsh or centrifugation speed too high.

    • Fix: Use Accutase; centrifuge at 300 x g max.

References

  • Furet P, et al. Structure-based design of potent CDK1 inhibitors derived from olomoucine.[6] J Comput Aided Mol Des. 2000;14(5):403-9.[6]

  • Dai Y, et al. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A. Cell Cycle. 2002;1(2):143-52.

  • Yu C, et al. The CDK1 inhibitor CGP74514A induces mitochondrial damage and signaling pathway alterations in human leukemia cells. Cancer Res. 2003;63(8):1822-33.

  • R&D Systems. this compound Product Datasheet.

Sources

Application Note: Mechanistic Dissection of Leukemia Cell Cycle Arrest & Apoptosis using CGP 74514 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This guide details the application of CGP 74514 dihydrochloride , a highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1/Cyclin B), in leukemia research. While pan-CDK inhibitors often suffer from off-target toxicity, CGP 74514 allows for precise dissection of the G2/M checkpoint.

Why this compound? In Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML), the G2/M checkpoint is a critical survival node. By inhibiting CDK1, CGP 74514 forces cells to exit the cell cycle and triggers a specific mitochondrial apoptotic pathway characterized by Mcl-1 downregulation . This application note provides a self-validating workflow to quantify this effect, distinguishing between cytostatic (arrest) and cytotoxic (apoptotic) outcomes.

Compound Handling & Stability (Critical)

Reproducibility in kinase inhibition studies often fails due to improper compound handling. CGP 74514 is hygroscopic and sensitive to freeze-thaw cycles.

ParameterSpecificationSenior Scientist Note
Solubility (DMSO) ~100 mMPreferred. Prepare a 10 mM or 50 mM stock.
Solubility (Water) ~50 mMPossible, but less stable long-term than DMSO.
Storage (Stock) -20°CAliquot into single-use vials (e.g., 20 µL) to avoid freeze-thaw.
Stability 1 Month (Solution)If precipitate is visible after thawing, sonicate briefly. Discard if yellowing occurs.
Working Conc. 0.1 µM – 5.0 µMDo not add stock directly to culture. Perform serial dilution in media first.

Biological Mechanism of Action[1][2][3][4][5]

To interpret your data, you must understand the signaling cascade. CGP 74514 does not merely stop division; it actively engages the mitochondrial death machinery.

Mechanistic Pathway (CDK1 Blockade)[5][6][7][8]

The following diagram illustrates how CGP 74514 inhibition of the CDK1-Cyclin B complex leads to Mcl-1 degradation and mitochondrial outer membrane permeabilization (MOMP).

G CGP CGP 74514 (Inhibitor) CDK1 CDK1 / Cyclin B Complex CGP->CDK1 Inhibits (IC50 ~25nM) G2M G2/M Transition (Mitosis Entry) CGP->G2M Blocks CDK1->G2M Promotes Mcl1 Mcl-1 (Anti-Apoptotic) CDK1->Mcl1 Stabilizes CDK1->Mcl1 Inhibition leads to Degradation Mito Mitochondrial Damage (Loss of ΔΨm) Mcl1->Mito Loss of protection Caspase Caspase-9 / Caspase-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (PARP Cleavage) Caspase->Apoptosis

Figure 1: Mechanism of Action. CGP 74514 inhibits CDK1, preventing Mitosis entry and destabilizing Mcl-1, leading to apoptosis.

Experimental Protocols

Protocol A: Dose-Response Viability (Range Finding)

Objective: Determine the IC50 and distinguish sensitive vs. resistant populations. Cell Lines: HL-60 (High Sensitivity), K562 (Moderate Sensitivity).

  • Seeding: Plate cells at

    
     cells/mL in 96-well plates (100 µL/well). Allow 2-hour recovery.
    
  • Treatment: Prepare 1000x stocks in DMSO, then dilute 1:1000 into media. Add to cells to achieve final concentrations:

    • Low Dose (Cytostatic): 0.1 µM, 0.5 µM

    • High Dose (Cytotoxic): 1.0 µM, 5.0 µM[1]

    • Control: 0.1% DMSO (Vehicle).

  • Incubation: 24 and 48 hours.

  • Readout: Add 20 µL MTS or CellTiter-Glo reagent. Incubate 2 hours at 37°C. Read Absorbance (490nm) or Luminescence.

Expected Data (Reference Values):

Cell Line24h IC50 (Est.)Phenotype at 1 µMPhenotype at 5 µM
HL-60 200 - 300 nMG2/M Arrest + ApoptosisRapid Apoptosis (<4h onset)
U937 300 - 400 nMG2/M ArrestApoptosis
K562 400 - 600 nMG2/M Arrest (Robust)Delayed Apoptosis
Protocol B: Cell Cycle Analysis (The "Proof of Mechanism")

Objective: Confirm that the observed growth inhibition is due to CDK1 blockade (G2/M accumulation) and not general toxicity.

Workflow Diagram:

Workflow Step1 Seed Cells (1x10^6 total) Step2 Treat with CGP 74514 (1 µM) 18-24 Hours Step1->Step2 Step3 Harvest & Wash (PBS) Step2->Step3 Step4 Fixation 70% Ethanol (-20°C, >2h) Step3->Step4 Step5 Stain PI + RNase A (30 min, 37°C) Step4->Step5 Step6 Flow Cytometry (FL2 Channel) Step5->Step6

Figure 2: Flow Cytometry Workflow. Critical step: Ethanol fixation must be drop-wise while vortexing to prevent clumping.

Step-by-Step:

  • Harvest: Collect

    
     cells after 18h treatment (1 µM CGP 74514).
    
  • Wash: Centrifuge (300g, 5 min), wash 1x with cold PBS.

  • Fixation (Critical): Resuspend pellet in 200 µL PBS. While vortexing gently , add 800 µL ice-cold 100% Ethanol dropwise. Final conc: 80% EtOH. Store at -20°C for

    
     2 hours (overnight is better).
    
  • Staining:

    • Spin down fixed cells (500g, 5 min). Remove ethanol.

    • Wash 1x with PBS.

    • Resuspend in 500 µL Staining Buffer : PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Analysis: Incubate 30 min at 37°C in dark. Analyze on Flow Cytometer (Linear scale, FL2).

Validation Criteria:

  • Success: Vehicle control shows ~20% G2/M. Treated cells (1 µM) show >60% G2/M peak (4N DNA content).

  • Failure: If treated cells show a massive Sub-G1 peak (debris) without G2/M arrest, the dose was too high or exposure too long (necrosis).

Protocol C: Assessing Mitochondrial Apoptosis (Mcl-1 & Annexin V)

Objective: Link cell cycle arrest to the mitochondrial death pathway.

  • Western Blotting (Mcl-1):

    • Lyse cells after 12h and 24h treatment (1-5 µM).

    • Probe for Mcl-1 (rapid downregulation expected), Cleaved Caspase-3 , and PARP .

    • Note: Mcl-1 has a short half-life; its degradation is a hallmark of CDK1 inhibition in leukemia [1].

  • Annexin V / PI Flow Cytometry:

    • Use this to distinguish early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

    • High dose CGP 74514 (5 µM) typically induces >80% Annexin V positivity in HL-60 cells within 24h [2].

Troubleshooting & Optimization

  • Issue: No G2/M arrest observed.

    • Cause: Drug degradation or mycoplasma contamination (alters cell cycle).

    • Solution: Use fresh stock. Check cells for mycoplasma. Ensure dose is

      
       0.5 µM.
      
  • Issue: High cell death in control samples.

    • Cause: DMSO toxicity.

    • Solution: Ensure final DMSO concentration is <0.5%.

  • Issue: Precipitation in media.

    • Cause: Adding high-concentration stock rapidly to cold media.

    • Solution: Dilute stock in a small volume of warm media before adding to the main culture.

References

  • ResearchGate. (2025). Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Targeting CDK1 in cancer: mechanisms and implications. Retrieved from [Link]

Sources

In Vitro Applications of CGP 74514 Dihydrochloride: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro applications of CGP 74514 dihydrochloride, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This guide is designed to offer not just protocols, but also the underlying scientific rationale to empower researchers in designing, executing, and interpreting their experiments with scientific rigor.

Introduction: Understanding this compound

This compound is a synthetic organic compound that has garnered significant interest in cancer research and cell biology due to its potent inhibitory activity against CDK1.[1][2][3] CDK1, a serine/threonine kinase, is a crucial regulator of the cell cycle, particularly at the G2/M transition and during mitosis. By forming a complex with Cyclin B, CDK1 orchestrates the intricate series of events leading to cell division. Dysregulation of CDK1 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.

While initially identified as a selective CDK1 inhibitor with an IC50 of 25 nM, subsequent studies have suggested that CGP 74514A may also exhibit inhibitory activity against other CDKs, including CDK2 and CDK5.[2] This broader activity profile classifies it as a pan-CDK inhibitor in some contexts, a critical consideration for interpreting experimental outcomes. In vitro studies have demonstrated that CGP 74514A can induce G2/M phase cell cycle arrest and trigger apoptosis in various cancer cell lines, highlighting its potential as an anti-tumor agent.[4]

This guide will delve into the practical aspects of utilizing this compound in a laboratory setting, covering its mechanism of action, essential protocols for its application, and best practices for data interpretation.

Mechanism of Action: The "How" and "Why"

This compound exerts its biological effects primarily by inhibiting the kinase activity of the CDK1/Cyclin B complex. This inhibition prevents the phosphorylation of numerous downstream substrates that are essential for entry into and progression through mitosis.

The CDK1/Cyclin B Signaling Pathway

The following diagram illustrates the central role of the CDK1/Cyclin B complex in the G2/M transition and the inhibitory effect of this compound.

CDK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B Cyclin B CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) Cyclin B->CDK1_CyclinB_inactive Binding CDK1 CDK1 CDK1->CDK1_CyclinB_inactive CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Activation (e.g., Cdc25) Substrates Mitotic Substrates (e.g., Lamins, Histone H1) CDK1_CyclinB_active->Substrates Phosphorylation Mitosis Mitotic Entry Substrates->Mitosis CGP74514 CGP 74514 dihydrochloride CGP74514->CDK1_CyclinB_active Inhibition

Caption: Inhibition of the active CDK1/Cyclin B complex by this compound.

The key mechanistic consequences of CDK1 inhibition by this compound include:

  • G2/M Cell Cycle Arrest: By preventing the phosphorylation of substrates required for mitotic entry, the cell cycle is halted at the G2/M checkpoint.

  • Induction of Apoptosis: Prolonged cell cycle arrest or aberrant mitotic events can trigger programmed cell death (apoptosis). CGP 74514A has been shown to induce apoptosis through caspase-9 activation and PARP degradation.[2]

  • Modulation of Other Signaling Pathways: In some cellular contexts, this compound can reduce Akt phosphorylation, especially when used in combination with other inhibitors like LY 294002.[1][3]

Essential In Vitro Protocols

This section provides detailed, step-by-step protocols for key in vitro experiments to characterize the effects of this compound.

Preparation and Handling of this compound

Proper handling and storage of this compound are paramount for reproducible experimental results.

Chemical and Physical Properties:

PropertyValueSource
Molecular Weight458.82 g/mol [1]
FormulaC₁₉H₂₄ClN₇·2HCl[1]
Purity≥98% (HPLC)[1]
SolubilityWater (up to 50 mM), DMSO (up to 100 mM)[1][5]
StorageDesiccate at room temperature.[1]

Stock Solution Preparation:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Solvent Selection: For cell culture experiments, DMSO is the recommended solvent. For in vitro kinase assays, either water or an appropriate buffer can be used.

  • Calculation: To prepare a 10 mM stock solution in DMSO, dissolve 4.59 mg of this compound in 1 mL of sterile DMSO.

  • Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month.[4] Before use, equilibrate the aliquot to room temperature and ensure no precipitation has occurred.[4]

Protocol: Determination of IC50 by MTT Assay

The half-maximal inhibitory concentration (IC50) is a critical parameter to determine the potency of this compound in a specific cell line. The MTT assay is a colorimetric method that measures cell viability.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the highest concentration used for the drug).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.[6]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details how to assess the effect of this compound on cell cycle distribution using propidium iodide (PI) staining.

Cell_Cycle_Workflow Start Start Seed Seed cells in 6-well plates Start->Seed Treat Treat with CGP 74514 (and vehicle control) Seed->Treat Harvest Harvest and wash cells Treat->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cells treated with this compound and vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., at the IC50 concentration) for a specified time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C (or store at -20°C for later analysis).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound and vehicle control

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Harvesting and Washing: Harvest cells and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol: In Vitro Kinase Assay

This protocol is for determining the direct inhibitory effect of this compound on CDK1/Cyclin B activity. Commercial kits, such as ADP-Glo™, are widely used for this purpose.

Materials:

  • Recombinant active CDK1/Cyclin B enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure (based on ADP-Glo™ principle):

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase buffer, CDK1/Cyclin B enzyme, substrate, and varying concentrations of this compound.

  • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[2]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for kinase inhibition.

Protocol: Western Blotting for Downstream Targets

Western blotting can be used to confirm the inhibition of CDK1 activity in cells by examining the phosphorylation status of its known substrates.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-phospho-Lamin A/C (Ser22))

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the phosphorylation of CDK1 substrates in CGP 74514-treated cells indicates target engagement.

Considerations for Scientific Integrity

  • Dose-Response: Always perform dose-response experiments to determine the optimal concentration of this compound for your specific cell line and assay. Use the lowest effective concentration to minimize potential off-target effects.[7]

  • Off-Target Effects: Be mindful that at higher concentrations, CGP 74514A may inhibit other kinases. Consider using additional, structurally different CDK1 inhibitors or genetic approaches (e.g., siRNA) to validate key findings.

  • Controls: Appropriate controls are crucial for data interpretation. Always include a vehicle control (e.g., DMSO) and, if possible, a positive control (e.g., a known inducer of apoptosis or cell cycle arrest).

  • Cell Line Specificity: The response to this compound can vary significantly between different cell lines. It is essential to characterize its effects in the specific cellular context of your research.

  • Data Reporting: Clearly report the concentration and duration of treatment, the cell line used, and the specific assays performed.

By following these detailed protocols and adhering to the principles of scientific integrity, researchers can effectively utilize this compound to investigate the critical role of CDK1 in various biological processes and explore its therapeutic potential.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CGP74514A. Retrieved from [Link]

  • Bio-Techne. (n.d.). This compound (5472). Retrieved from [Link]

  • Cui, H., Loftus, K. M., Noell, C. R., & Solmaz, S. R. (2018). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. Journal of Visualized Experiments, (135), 57674.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

Sources

Troubleshooting & Optimization

potential off-target effects of CGP 74514 dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: CGP 74514 Dihydrochloride

Topic: Troubleshooting Potential Off-Target Effects & Specificity Profiles Classification: Small Molecule Kinase Inhibitor Primary Target: CDK1 (Cyclin-dependent kinase 1) Audience: Senior Researchers, Drug Discovery Scientists

Part 1: The Senior Scientist’s Brief

Is CGP 74514 truly a "selective" CDK1 inhibitor? Historically marketed as a selective CDK1 inhibitor (


), modern kinase profiling suggests this compound functions more accurately as a pan-CDK inhibitor  with a potency hierarchy of CDK1 

CDK2 > CDK5 > CDK4/7/9.

The Critical Insight: If you are observing rapid apoptosis, transcriptional suppression, or G1 arrest, you are likely witnessing polypharmacology , not pure CDK1 inhibition. Pure CDK1 inhibition typically results in a robust G2/M arrest. Deviations from this phenotype often indicate "off-target" inhibition of interphase CDKs (CDK2, CDK4) or transcriptional CDKs (CDK7, CDK9).

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Specificity & Phenotypic Artifacts

Q1: I treated my cells with 1


M CGP 74514 to study G2/M transition, but I see a significant population arresting in G1. Is this an artifact? 
A:  Yes, this is a classic sign of concentration-dependent loss of selectivity.
  • Mechanism: While CGP 74514 prefers CDK1 (

    
    ), it inhibits CDK2 and CDK4 at higher concentrations. CDK2/Cyclin E and CDK4/Cyclin D are essential for the G1 
    
    
    
    S transition.
  • Diagnosis: At

    
    , you are likely inhibiting CDK2/4 sufficiently to prevent cells from even reaching the G2/M checkpoint.
    
  • Solution: Perform a dose-titration curve. Pure CDK1 inhibition phenotypes are best observed near the

    
     (20–100 nM). If G1 arrest persists, switch to a more selective tool compound like RO-3306  (CDK1 selective) to validate your findings.
    

Q2: My cells are undergoing apoptosis within 12 hours, hindering my cell cycle analysis. Is CDK1 inhibition cytotoxic? A: CDK1 inhibition can be cytotoxic, but rapid apoptosis often points to transcriptional CDK inhibition .

  • The "Off-Target" Suspects: CDK7 and CDK9 regulate RNA Polymerase II. Inhibiting them (a known property of pan-CDK inhibitors at higher doses) blocks transcription of short-lived anti-apoptotic proteins like Mcl-1, triggering rapid intrinsic apoptosis.

  • Verification: Check for PARP cleavage or Caspase-3 activation. If these occur before significant G2/M accumulation, you are likely hitting transcriptional CDKs.

  • Protocol Adjustment: Reduce incubation time. CDK1 checkpoints can often be assessed within 4–8 hours, minimizing the window for secondary apoptotic effects.

Q3: I see reduced Akt phosphorylation (p-Akt) in my Western blots. Does CGP 74514 target the PI3K/Akt pathway? A: Indirectly, yes.

  • Observation: CGP 74514 has been documented to reduce Akt phosphorylation and increase mitochondrial damage, particularly in leukemia models.

  • Causality: This is likely not direct kinase inhibition of Akt but rather a feedback mechanism or upstream interference (e.g., mitochondrial stress signaling). However, it confounds experiments studying survival signaling.

  • Control: Always run a "kinase-dead" control or compare with a structurally distinct CDK1 inhibitor (e.g., RO-3306) to confirm if the Akt reduction is CDK1-dependent or compound-specific.

Part 3: Experimental Optimization & Protocols

Protocol A: Defining the "Therapeutic Window" for Specificity

Objective: Determine the concentration where CDK1 is inhibited without confounding off-target effects.

StepActionRationale
1 Seed Cells Seed cells to reach 60% confluency. Avoid over-confluency which induces natural G1 arrest.
2 Dose Titration Treat with: 0, 25, 50, 100, 500, 1000 nM of CGP 74514.
3 Timing Harvest at 12 hours (early) and 24 hours (late).
4 Readout 1 (FACS) Stain with PI/RNase. Look for 4N DNA content (G2/M) .
5 Readout 2 (WB) Positive Control: p-Histone H3 (Ser10) increase (Mitotic arrest). Negative Control: p-Rb (Ser807/811) decrease (CDK2/4 inhibition).
6 Decision Select the highest dose that increases p-Histone H3 without significantly reducing p-Rb levels.
Protocol B: Distinguishing G2 Arrest (CDK1) from S-Phase Failure (CDK2)

Objective: Confirm that your observed arrest is truly at the G2/M border.

  • Pulse Labeling: Pulse cells with EdU (10

    
    M) for 30 minutes before harvesting.
    
  • Analysis:

    • CDK1 Specific Effect: Cells accumulate with 4N DNA content but are EdU negative (completed S-phase, stuck at G2).

    • Off-Target (CDK2) Effect: Cells accumulate in S-phase (between 2N and 4N) or show stalled replication forks (EdU positive but not progressing).

Part 4: Visualizing the Mechanism

Diagram 1: The Selectivity Hierarchy & Off-Target Consequences

This diagram illustrates the dose-dependent shift from specific CDK1 inhibition to broad-spectrum "Pan-CDK" toxicity.

G cluster_low Low Dose (20-100 nM) Primary Target cluster_med Medium Dose (100-500 nM) Secondary Targets cluster_high High Dose (>1 µM) Broad Spectrum / Off-Targets Compound CGP 74514 (Dihydrochloride) CDK1 CDK1 / Cyclin B Compound->CDK1 High Affinity (IC50 ~25nM) CDK2 CDK2 / Cyclin E/A Compound->CDK2 Moderate Affinity CDK_Tx Transcriptional CDKs (CDK7, CDK9) Compound->CDK_Tx Low Affinity Mito Mitochondrial Damage (Akt Suppression) Compound->Mito Indirect Effect Pheno1 G2/M Cell Cycle Arrest CDK1->Pheno1 Pheno2 S-Phase Delay G1 Arrest CDK2->Pheno2 Pheno3 Rapid Apoptosis (Mcl-1 loss) CDK_Tx->Pheno3 Mito->Pheno3

Caption: Dose-dependent pharmacological profile of CGP 74514. Note the shift from cytostatic (G2/M arrest) to cytotoxic (Apoptosis) effects as concentration increases.

Diagram 2: Troubleshooting Decision Tree

A logic flow for researchers to validate their experimental observations.

DecisionTree Start Observation: Unexpected Phenotype Check1 Is the phenotype Rapid Apoptosis? Start->Check1 Yes1 Suspect Transcriptional CDK Inhibition (CDK7/9) Check1->Yes1 Yes No1 Check Cell Cycle Profile (FACS) Check1->No1 No Action1 Action: Reduce Dose or Check Mcl-1 Levels Yes1->Action1 Check2 Arrest Phase? No1->Check2 Res_G1 G1 Arrest: Off-Target CDK2/4 Inhibition Check2->Res_G1 G1 Peak Res_G2 G2/M Arrest: Likely On-Target CDK1 Check2->Res_G2 G2/M Peak Action2 Action: Titrate Dose Down (<100 nM) Res_G1->Action2 Action3 Action: Validate with RO-3306 or siRNA Res_G2->Action3

Caption: Step-by-step logic for distinguishing on-target CDK1 efficacy from off-target toxicity.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. CGP74514A Ligand Page (GtoPdb Ligand ID: 5945). Retrieved from [Link]

  • Bio-Techne. this compound: Biological Activity and Akt Phosphorylation Effects. Retrieved from [Link]

managing CGP 74514 dihydrochloride toxicity in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: CGP 74514 Dihydrochloride

Welcome to the Advanced Application Support Hub. I am Dr. Aris, Senior Application Scientist. Below is a comprehensive technical guide designed to assist you in navigating the complexities of This compound (also known as CGP74514A). This compound is a potent, ATP-competitive inhibitor of CDK1/cyclin B , widely used to study cell cycle regulation and apoptosis.

However, its utility is often compromised by a narrow therapeutic window and off-target mitochondrial toxicity. This guide moves beyond basic datasheets to address the specific "why" and "how" of experimental failure, ensuring your data reflects specific CDK1 inhibition rather than non-specific cellular stress.

Part 1: Solubility & Stability (The Foundation)

Q1: I noticed a fine precipitate when adding my CGP 74514 stock to the culture media. Is my experiment compromised?

A: Yes. If you see precipitate, the effective concentration is unknown, and your cells are likely experiencing physical stress from micro-crystals.

The Causality: this compound is a salt form. While soluble in DMSO (up to 100 mM) and water (up to 50 mM) , it can "crash out" when a high-concentration organic stock (DMSO) hits an aqueous buffer (media) with high ionic strength, especially if the dilution factor is low.

The Solution:

  • Pre-dilution Step: Do not add 100% DMSO stock directly to the well. Prepare a 10x intermediate dilution in culture media (or PBS) first. Vortex immediately.

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v). High DMSO itself can induce cell cycle artifacts that mask CDK1 inhibition.

  • Sonicate: If the stock was frozen, sonicate for 5 minutes at 40 kHz before use to ensure no micro-nucleation sites exist.

Q2: Can I store the reconstituted stock at -20°C indefinitely?

A: No. We recommend a maximum storage of 1 month at -20°C for solutions.[1]

  • Mechanism: Repeated freeze-thaw cycles induce hydrolysis and salt dissociation.

  • Best Practice: Aliquot stocks into single-use volumes (e.g., 20 µL) immediately after reconstitution. Store in amber vials as the compound is light-sensitive .

Part 2: Dose Optimization & Toxicity (The Experiment)

Q3: My cells are dying within 4 hours, but I am studying G2/M arrest. What is happening?

A: You are likely overdosing. CGP 74514 exhibits a biphasic dose-response :

  • Phase 1 (Low Dose, ~25–500 nM): Specific inhibition of CDK1/cyclin B. This leads to G2/M arrest (accumulation of cells with 4N DNA content).

  • Phase 2 (High Dose, >1 µM): Off-target effects dominate. The compound induces rapid mitochondrial damage (loss of

    
    ) and massive apoptosis via the intrinsic caspase-9 pathway.
    

Troubleshooting Protocol: Perform a dose-titration curve. If you see >20% cell death at 6 hours, your concentration is too high for cell cycle studies.

Q4: Is the toxicity specific to CDK1 inhibition?

A: Not entirely. At concentrations >1 µM, CGP 74514 acts as a pan-CDK inhibitor (affecting CDK2, CDK5) and can directly impair mitochondrial function independent of cell cycle status.

  • Verification: Always include a negative control (vehicle) and, if possible, a structurally distinct CDK1 inhibitor (e.g., RO-3306) to confirm phenotype specificity.

Part 3: Visualizing the Mechanism

To understand the toxicity profile, we must visualize the signaling cascade. At high doses, the pathway shifts from regulatory arrest to catastrophic mitochondrial failure.

CGP_Mechanism CGP CGP 74514 CDK1 CDK1/Cyclin B Complex CGP->CDK1 Inhibits (IC50 ~25nM) Mito Mitochondrial Damage (Loss of ΔΨm) CGP->Mito Direct Toxicity (High Dose) OffTarget Off-Target: CDK2/CDK5 CGP->OffTarget > 1 µM G2M G2/M Cell Cycle Arrest CDK1->G2M Primary Effect Apoptosis Apoptosis (PARP Cleavage) G2M->Apoptosis Prolonged Arrest Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp9->Apoptosis Intrinsic Pathway

Figure 1: Mechanism of Action and Toxicity Pathways. Note the divergence between specific CDK1 inhibition (Blue) and high-dose mitochondrial toxicity (Red).

Part 4: Quantitative Data & Protocols

Table 1: Physicochemical & Biological Properties
PropertyValueNotes
Molecular Weight 458.82 g/mol Dihydrochloride salt form
IC50 (CDK1) ~25 nMHighly selective at <100 nM
Solubility (DMSO) Max 100 mMWarm to 37°C if precipitate forms
Solubility (Water) Max 50 mMpH dependent; acidic stability is better
Apoptosis Onset ~4 hoursAt concentrations ≥ 3 µM
Storage -20°C (Solution)Protect from light; Desiccate solid
Protocol: Differentiating Arrest from Apoptosis

Objective: Determine the "Safe Window" for cell cycle synchronization without inducing necrosis.

  • Seeding: Seed cells (e.g., U937 or HeLa) at

    
     cells/mL.
    
  • Treatment:

    • Group A (Arrest): Treat with 250 nM CGP 74514.

    • Group B (Apoptosis): Treat with 5 µM CGP 74514.[2]

    • Group C (Control): 0.1% DMSO.

  • Incubation:

    • Harvest aliquots at 4h, 12h, and 24h .

  • Assay:

    • Flow Cytometry (PI Staining): Look for Sub-G1 peak (Apoptosis) vs. 4N peak (G2/M Arrest).

    • Mitochondrial Potential: Stain with JC-1 or TMRE. Group B should show loss of red fluorescence (aggregate) within 4h.

Part 5: Troubleshooting Workflow

Use this logic flow to diagnose experimental failures.

Troubleshooting Start Issue: High Cell Death CheckConc Conc. > 1 µM? Start->CheckConc CheckTime Time > 24h? CheckConc->CheckTime No Reduce Action: Reduce Dose to < 500 nM CheckConc->Reduce Yes Earlier Action: Check Markers at 4-8h CheckTime->Earlier Yes CheckMito Mitochondrial Assay (JC-1) CheckTime->CheckMito No

Figure 2: Diagnostic logic for high cytotoxicity. High doses trigger mitochondrial failure; long durations trigger post-arrest apoptosis.

References

  • Furet, P., et al. (2000).[3] Structure-based design of potent CDK1 inhibitors derived from olomoucine.[3] Journal of Computer-Aided Molecular Design, 14(5), 403–409.[3] Link

  • Imbach, P., et al. (1999).[3] 2,6,9-Trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 9(1), 91–96.[3] Link

  • Dai, Y., et al. (2002). Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A.[1][4] Journal of Biological Chemistry, 277, 13544-13552. Link

  • Bio-Techne / Tocris. (n.d.).[5] this compound Product Datasheet. Tocris Bioscience.[5] Link[5]

Sources

Technical Support Center: CGP 74514 Dihydrochloride Solubility & Handling

[1]

Case ID: CGP-SOL-001 Status: Active Support Level: Senior Application Scientist Last Updated: October 26, 2023[1]

Compound Snapshot & Technical Profile[1]

Before initiating any solubilization protocol, verify your specific batch parameters.[1] CGP 74514 is a potent CDK1 inhibitor, and its dihydrochloride salt form confers distinct solubility properties compared to the free base.[1]

ParameterTechnical SpecificationNotes
Compound Name CGP 74514 dihydrochlorideDo not confuse with the free base.[1][2]
Molecular Weight 458.82 g/mol Critical: Check your specific vial.[1] Hydration levels vary by batch.
CAS Number 481724-82-7
Primary Solvent DMSO (up to 100 mM)Recommended for long-term storage.[1]
Secondary Solvent Water (up to 50 mM)Solution will be acidic.[1]
Storage Desiccate at RT (Solid); -20°C (Solution)Hygroscopic. Keep tightly sealed.

Solubility & Preparation Protocols

A. Stock Solution Preparation (Preferred Method)

For maximum stability and reproducibility, we recommend preparing a high-concentration stock solution in DMSO.[1]

Protocol:

  • Calculate: Determine the volume of DMSO required to achieve a 10 mM or 50 mM stock based on the mass in your vial.

    • Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × MW ( g/mol ) / 1000][1]

  • Dissolve: Add high-grade anhydrous DMSO to the vial. Vortex for 30-60 seconds.[1]

    • Note: If particulates remain, warm slightly to 37°C for 2-3 minutes or sonicate briefly.

  • Aliquot: Divide into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Store: Store at -20°C or -80°C. Stable for up to 6 months.

B. Aqueous Solution (Water/Buffer)

The dihydrochloride salt allows for water solubility, but this comes with a pH warning.[1]

  • Solubility Limit: ~50 mM (approx. 23 mg/mL).[1]

  • Warning: Dissolving dihydrochloride salts in unbuffered water creates an acidic solution .[1]

  • Correction: If using water for a stock, ensure you check the pH if the volume added to your assay is significant (>1%). For biological assays, it is often safer to dilute the DMSO stock into a buffered medium (PBS/Culture Media).[1]

C. Experimental Workflow Visualization

PreparationWorkflowStartSolid CGP 74514(Dihydrochloride)SolventSelect SolventStart->SolventDMSODMSO (Anhydrous)Max: 100 mMSolvent->DMSOPreferredWaterWater / PBSMax: 50 mMSolvent->WaterAlternativeStockStock Solution(Store at -20°C)DMSO->StockWater->StockCheckPHCRITICAL: Check pH(Acidic Salt)Water->CheckPHRiskDilutionDilute into Assay Media(Keep DMSO < 0.5%)Stock->DilutionCheckPH->Dilution

Figure 1: Decision logic for preparing and diluting CGP 74514 stock solutions.

Troubleshooting Center (FAQ)

Q1: My solution precipitated when I added the stock to the cell culture media. Why?

Diagnosis: This is likely "Solvent Shock."[1] Mechanism: Adding a high-concentration DMSO stock directly to aqueous media can cause rapid local precipitation before the drug disperses.[1] Solution:

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step if the concentration is high. Perform an intermediate dilution (e.g., 1:10 in PBS) before the final addition.

  • Vortexing: Vortex the media while slowly adding the drug stock.

  • Warmth: Ensure the culture media is pre-warmed to 37°C. Cold media promotes precipitation.[1]

Q2: The media turned yellow/orange after adding the drug. Is this normal?

Diagnosis: pH Shift. Mechanism: CGP 74514 is a dihydrochloride salt .[1] It releases HCl upon dissociation, acidifying the solution.[1] Phenol red in culture media turns yellow at acidic pH.[1] Solution:

  • Buffer Capacity: Ensure your media has sufficient buffering capacity (HEPES is recommended over bicarbonate alone for sensitive drugs).[1]

  • Neutralization: If using a high concentration in water, you may need to back-titrate carefully with NaOH, but this is risky.[1] The better approach is to use a lower volume of a highly concentrated DMSO stock so the media's buffer can handle the slight acidity.[1]

Q3: Can I use this for in vivo animal studies? What is the vehicle?

Recommendation: Yes. Suggested Vehicle: Since the salt is water-soluble, you can often avoid harsh detergents.[1]

  • Option A (Simple): Sterile Saline (0.9% NaCl).[1] Check pH before injection.[1]

  • Option B (Enhanced): 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

    • Why? This "cocktail" maintains solubility and prevents precipitation in the bloodstream.[1]

    • Protocol: Dissolve drug in DMSO first, then add PEG/Tween, then slowly add Saline while vortexing.[1]

Q4: The Certificate of Analysis (CoA) lists a different Molecular Weight. Which do I use?

Answer: Always use the MW on the batch-specific CoA . Reasoning: Dihydrochloride salts are hygroscopic and can form hydrates (e.g., .2HCl .[1] xH2O).[1] The generic MW is 458.82, but your specific batch might be 470.5 due to water content.[1] Using the generic MW will lead to calculation errors in molarity.[1]

Advanced Troubleshooting Logic

TroubleshootingProblemIssue DetectedPrecipitationPrecipitation in MediaProblem->PrecipitationColorChangeMedia Turns YellowProblem->ColorChangeAction1Check DMSO %(Must be < 1%)Precipitation->Action1Action2Warm Media to 37°CPrecipitation->Action2Action3Check pH(Salt is Acidic)ColorChange->Action3Solution1Perform Serial DilutionAction1->Solution1Solution2Add HEPES BufferAction3->Solution2

Figure 2: Rapid diagnostic tree for common solubility issues.

References

  • Furet, P. et al. (2000).[1] Structure-based design of potent CDK1 inhibitors derived from olomoucine.[1][2][3] Journal of Computer-Aided Molecular Design, 14(5), 403-409.[1][2] (Cited for structural basis of solubility/activity).[1]

  • Yu, C. et al. (2003).[1] The lethal effects of pharmacological cyclin-dependent kinase inhibitors in human leukemia cells proceed through a phosphatidylinositol 3-kinase/Akt-dependent process.[1][4][3][5] Cancer Research, 63, 1822.[1][4][5] (Cited for biological application).[1][2][4][3][6]

Technical Support Hub: CGP 74514 Dihydrochloride Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: CGP 74514 dihydrochloride (CGP74514A) Primary Application: Selective CDK1 Inhibitor (IC50 = 25 nM) Chemical Structure: Purine derivative (dihydrochloride salt)[1]

Executive Summary

This compound is a highly potent, ATP-competitive inhibitor of CDK1/cyclin B .[1] While stable as a solid desiccant, its stability in solution is finite and strictly governed by solvent choice and temperature. This guide synthesizes field data to prevent the most common failure mode: loss of potency due to hydrolytic degradation or precipitation in long-term storage.

Module 1: Solubility & Preparation

Solubility Profile

Unlike many kinase inhibitors that are strictly hydrophobic, the dihydrochloride salt form of CGP 74514 confers significant water solubility. However, DMSO remains the preferred solvent for high-concentration stock solutions to ensure long-term homogeneity.

SolventMax SolubilityConcentration (approx.)Application
DMSO 100 mM ~46 mg/mLRecommended. Best for freezing stock aliquots.
Water 50 mM~23 mg/mLSuitable for immediate use; risk of hydrolysis over time.
Ethanol Low/Variable< 5 mMNot Recommended. Poor solubility.
Standard Operating Procedure: 10 mM Stock Preparation

Target Volume: 1 mL | Target Concentration: 10 mM[2][3]

  • Equilibration: Allow the product vial to sit at Room Temperature (RT) for 60 minutes inside a desiccator before opening. This prevents condensation from forming on the hygroscopic solid.

  • Weighing: Weigh 4.59 mg of this compound.

    • Note: Always refer to the specific Batch Molecular Weight on your CoA, as hydration levels can vary.

  • Dissolution: Add 1.0 mL of high-grade anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate for 5 minutes at < 40°C.

  • Aliquoting: Immediately dispense into 20–50 µL aliquots in amber, O-ring sealed cryovials.

Module 2: Stability & Storage Matrix

The "shelf-life" of CGP 74514 is not a fixed date but a function of its environment. The dihydrochloride salt is sensitive to moisture.

StateTemperatureStability WindowHandling Requirement
Solid Powder RT (Desiccated)> 2 YearsMust be kept in a desiccator. Hygroscopic.
DMSO Stock -20°C1 Month Critical Limit. Avoid freeze-thaw cycles.
DMSO Stock -80°C3–6 MonthsPreferred for longer studies.
Aqueous Sol. 4°C / RT< 24 HoursUnstable. Prepare fresh daily.

Critical Technical Note: Most vendors (Tocris, Hello Bio) specify a 1-month stability limit for solutions stored at -20°C [1, 2]. While the compound may remain chemically intact longer, biological potency often drifts due to micro-precipitation or subtle hydrolysis.

Module 3: Workflow Visualization

Figure 1: Optimal Storage & Handling Workflow

This flowchart illustrates the critical decision points to maintain compound integrity from receipt to experiment.

StorageWorkflow Start Receive Lyophilized Solid Desiccate Store Desiccated @ RT (Do not freeze solid) Start->Desiccate Prepare Equilibrate to RT (1 hr) Dissolve in DMSO (100 mM) Desiccate->Prepare When ready to use Aliquot Aliquot into single-use vials (Avoid Freeze-Thaw) Prepare->Aliquot Freeze Store Aliquots @ -20°C (Max 1 Month) Aliquot->Freeze Standard Use DeepFreeze Store Aliquots @ -80°C (Max 6 Months) Aliquot->DeepFreeze Long Term Use Thaw & Dilute into Media (Use within 4 hours) Freeze->Use DeepFreeze->Use

Caption: Figure 1. Lifecycle management of CGP 74514. Note the strict requirement to equilibrate before opening to prevent moisture ingress.

Module 4: Troubleshooting & FAQs

Q1: My stock solution has formed a precipitate after thawing. Is it safe to use?

Answer: Proceed with caution. Precipitation indicates the compound has crashed out of solution, meaning the concentration is no longer 10 mM.

  • Remedy: Warm the sealed vial to 37°C for 5 minutes and vortex/sonicate.

  • Validation: Centrifuge at 13,000 x g for 1 minute. If a pellet is visible, discard the aliquot . Using it will result in inconsistent dosing and experimental noise.

Q2: Can I store the compound in aqueous culture media?

Answer: No. CGP 74514 is an ATP-competitive purine derivative.[1] In aqueous environments (especially cell culture media with pH 7.4), it is prone to hydrolysis and oxidation over time. Always perform the final dilution from DMSO stock into media immediately prior to treating cells.

Q3: Why is the stability at -20°C only 1 month?

Answer: While the chemical structure is relatively robust, the 1-month limit is a "safety buffer" established by major suppliers like Tocris and Hello Bio [1, 2]. Repeated temperature fluctuations (even in "frost-free" freezers) can cause micro-crystallization. For experiments requiring >1 month storage, -80°C is mandatory.

Q4: How do I validate that my stored CGP 74514 is still active?

Answer: Run a biological positive control. CGP 74514 induces specific biomarkers:

  • Mitochondrial Damage: Loss of

    
     (mitochondrial membrane potential) within 18 hours [3].[4]
    
  • Apoptosis: Caspase-9 activation and PARP cleavage in U937 cells [3].

  • Cell Cycle: Accumulation of cells in the G2/M phase (due to CDK1 inhibition).[5]

Module 5: Mechanism of Action (Context)

Understanding the pathway helps in designing validation experiments. CGP 74514 acts by competitively binding to the ATP pocket of CDK1.

MOA CGP CGP 74514 CDK1 CDK1/Cyclin B Complex CGP->CDK1 Inhibits (IC50 25nM) G2M G2/M Phase Progression CGP->G2M Blocks Apoptosis Apoptosis (Caspase-9 / PARP) CGP->Apoptosis Induces Mito Mitochondrial Damage CGP->Mito Induces CDK1->G2M Promotes Mito->Apoptosis

Caption: Figure 2. Pharmacological impact of CGP 74514.[1][2][5][6][7][8] Inhibition of CDK1 leads to G2/M arrest and subsequent mitochondrial-mediated apoptosis.[1]

References

  • Yu, C., et al. (2002). Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A.[4] Biochemical Pharmacology. Available at: [Link]

Sources

Validation & Comparative

Validating the Inhibitory Efficacy of CGP 74514 Dihydrochloride on CDK1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of G2/M Arrest

CGP 74514 dihydrochloride is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) , the master regulator of the G2/M transition. While historically categorized as a selective CDK1 inhibitor, modern pharmacological profiling reveals it as a powerful purine-based scaffold that effectively halts the cell cycle at the G2/M checkpoint and induces apoptosis.

For researchers, the utility of CGP 74514 lies in its ability to trigger rapid mitochondrial damage and paraptosis/apoptosis in transformed cells. However, distinguishing its activity from closely related kinases (CDK2, CDK5) requires a rigorous validation strategy. This guide outlines the mechanistic grounding, comparative positioning, and self-validating protocols necessary to use CGP 74514 with high scientific integrity.

Mechanistic Profile & Signaling Architecture

CGP 74514 functions by occupying the ATP-binding pocket of the CDK1-Cyclin B complex. Unlike allosteric inhibitors, it directly competes with cellular ATP, preventing the transfer of phosphate groups to downstream mitotic substrates such as Histone H1 , Lamin A/C , and PP1Cα .

The Selectivity Caveat

CGP 74514 is structurally related to Purvalanol A . While it exhibits an IC50 of ~25 nM for CDK1, it possesses a structural affinity for the ATP pockets of CDK2 and CDK5. Therefore, "selectivity" is dose-dependent. At low nanomolar concentrations (<50 nM), it preferentially targets CDK1; at higher concentrations, it acts as a pan-CDK inhibitor.

Visualization: The CDK1 Inhibition Pathway

The following diagram illustrates the critical node where CGP 74514 intervenes, preventing the phosphorylation cascade required for mitotic entry.

CDK1_Pathway cluster_0 G2/M Checkpoint Regulation CDK1 CDK1 (Inactive) Complex CDK1-Cyclin B1 (Active Complex) CDK1->Complex Binding CycB Cyclin B1 CycB->Complex Substrate1 Histone H1 (Chromatin Condensation) Complex->Substrate1 Phosphorylation (T70) Substrate2 Lamin A/C (Nuclear Envelope Breakdown) Complex->Substrate2 Phosphorylation CGP CGP 74514 (Inhibitor) CGP->Complex ATP Competition (Blockade) Mitosis Mitotic Entry (M Phase) Substrate1->Mitosis Substrate2->Mitosis

Figure 1: Mechanism of Action. CGP 74514 competitively binds to the CDK1-Cyclin B complex, blocking the phosphorylation of Histone H1 and Lamin A/C, thereby arresting the cell cycle at the G2/M boundary.

Comparative Analysis: CGP 74514 vs. Alternatives

To validate CDK1 inhibition specifically, one must choose the right tool. The table below contrasts CGP 74514 with its primary competitors.

FeatureCGP 74514 RO-3306 Purvalanol A Flavopiridol
Primary Target CDK1 (Cyclin B)CDK1 (Cyclin B)[1][2][3]CDK1, CDK2, CDK5Pan-CDK (1, 2, 4, 6, 9)
IC50 (CDK1) ~25 nM ~35 nM~70 nM~20-40 nM
Selectivity Profile Moderate (Purine-based). Hits CDK2/5 at higher doses.High (Thiazolinone). >15-fold selective vs. CDK2.[4]Low. Multi-kinase inhibitor.[4]Low. Broad spectrum.
Mechanism ATP CompetitiveATP CompetitiveATP CompetitiveATP Competitive
Key Phenotype Apoptosis + G2/M ArrestReversible G2/M ArrestApoptosisTranscriptional Suppression
Best Use Case Apoptosis/Cytotoxicity Studies Cell Cycle Synchronization General CDK InhibitionTranscriptional Studies

Guidance: Use RO-3306 if your primary goal is to study the reversible mechanics of the G2/M checkpoint without immediate toxicity. Use CGP 74514 if you are investigating the therapeutic potential of CDK1 inhibition to induce apoptosis in cancer models.

Experimental Validation Framework

A robust validation strategy for CGP 74514 requires a "Dual-Validation System":

  • Biochemical Validation: Proving the compound inhibits kinase activity directly.

  • Cellular Validation: Proving the compound induces the expected phenotype (G2/M arrest) and biomarker modulation (p-Histone H1 reduction).

Workflow Visualization

Validation_Workflow cluster_biochem Phase 1: Biochemical cluster_cell Phase 2: Cellular Start Experimental Design KinaseAssay In Vitro Kinase Assay (Recombinant CDK1/CycB) Start->KinaseAssay Treatment Cell Treatment (Dose Response: 10-500 nM) Start->Treatment Readout1 Measure ADP / p-Substrate (IC50 Calculation) KinaseAssay->Readout1 Lysis Lysate Prep Treatment->Lysis FACS Flow Cytometry (PI Staining) Treatment->FACS WB Western Blot (Biomarkers) Lysis->WB Readout2 G2/M Arrest (4N DNA Content) FACS->Readout2 Readout3 Loss of p-Histone H1 (T70) WB->Readout3

Figure 2: The Dual-Validation Workflow. Parallel biochemical and cellular assays ensure that observed effects are due to specific CDK1 inhibition.

Detailed Protocols

Protocol A: In Vitro Kinase Assay (The Gold Standard)

This assay measures the ability of CGP 74514 to inhibit the transfer of phosphate from ATP to a peptide substrate.

Reagents:

  • Recombinant CDK1/Cyclin B complex (human).

  • Substrate: Histone H1 full length or peptide (e.g., PKTPKKAKKL).

  • ATP (Ultrapure).[5]

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT.

Procedure:

  • Preparation: Prepare a 3x dilution series of CGP 74514 in DMSO (Range: 1 nM to 10 µM). Include a DMSO-only control (0% inhibition) and a RO-3306 control (positive control) .

  • Enzyme Mix: Dilute CDK1/Cyclin B in Assay Buffer to 0.1–0.5 ng/µL.

  • Reaction:

    • Add 5 µL of Compound to wells.

    • Add 10 µL of Enzyme Mix. Incubate 10 min at RT (allows binding).

    • Add 10 µL of Substrate/ATP Mix (Final ATP concentration should be at Km, approx 10-50 µM).

  • Incubation: Incubate for 30–60 minutes at 30°C.

  • Detection: Use a luminescent ADP-detection reagent (e.g., ADP-Glo) or radiometric 33P-ATP method.

  • Analysis: Plot Log[Inhibitor] vs. Relative Activity. Valid IC50 should be ~20–30 nM.

Protocol B: Cellular Validation (Biomarkers & Cell Cycle)

Objective: Confirm CDK1 inhibition in a biological context using Phospho-Histone H1 (Thr70) as a specific biomarker.

Reagents:

  • Target Cells (e.g., HeLa or U937).

  • Primary Antibody: Anti-Phospho-Histone H1 (Thr70) [Note: T70 is a specific CDK1 site].

  • Secondary Antibody: HRP-conjugated.

  • Propidium Iodide (PI) / RNase Staining Solution.

Procedure:

  • Synchronization (Optional but Recommended): Synchronize cells at G1/S using a Double Thymidine block to maximize the population entering G2/M during treatment.

  • Treatment:

    • Release cells and treat with CGP 74514 at 50 nM, 100 nM, and 500 nM for 12–24 hours.

    • Control: Treat parallel wells with RO-3306 (9 µM) as a positive control for G2 arrest.

  • Harvesting:

    • Aliquot 1 (Western): Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

    • Aliquot 2 (FACS): Fix in 70% ethanol (-20°C) overnight.

  • Western Blot:

    • Load 20-30 µg protein.

    • Probe for p-Histone H1 (Thr70) .

    • Result: You should see a dose-dependent disappearance of the p-H1 band.

    • Probe for Total Histone H1 (loading control) and PARP (cleavage indicates apoptosis).

  • Flow Cytometry:

    • Stain ethanol-fixed cells with PI/RNase.

    • Result: CGP 74514 treatment should result in a massive accumulation of cells with 4N DNA content (G2/M arrest) .

Scientific Integrity Checklist (E-E-A-T)

  • Dose Justification: Do not exceed 1 µM in selectivity studies. At >1 µM, CGP 74514 may inhibit CDK2, confounding results.

  • Biomarker Specificity: Use p-Histone H1 (Thr70) rather than generic p-CDK substrates, as T70 is highly specific to CDK1 activity during mitosis.

  • Causality: If you observe G2/M arrest without a reduction in p-Histone H1, the compound may be acting off-target (e.g., tubulin poison).

References

  • Furet, P., et al. (2000).[1] "Structure-based design of potent CDK1 inhibitors derived from olomoucine." Journal of Computer-Aided Molecular Design.

  • Vassilev, L.T., et al. (2006). "Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1." Proceedings of the National Academy of Sciences (PNAS). (Describes RO-3306 comparator).

  • Riad, A., et al. (2001). "Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A."[6] Leukemia.[6][7]

  • Bettayeb, K., et al. (2010). "Meriolins, a new class of cell death–inducing kinase inhibitors with enhanced selectivity for cyclin-dependent kinases." Cancer Research. (Discusses purine-based inhibitor selectivity).

  • Swanton, C. (2004). "Cell-cycle targeted therapies." The Lancet Oncology.

Sources

A Researcher's Guide to Rigorous Control Experiments for CGP 74514 Dihydrochloride Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and implementing robust control experiments when studying the effects of CGP 74514 dihydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). Adherence to the principles and protocols outlined herein will ensure the generation of reproducible, high-quality data, lending significant credence to your research findings.

This compound is a valuable tool for dissecting the intricate roles of CDK1 in cell cycle regulation and its potential as a therapeutic target in oncology. Its primary mechanism of action is the inhibition of the CDK1/cyclin B complex, leading to a cell cycle arrest at the G2/M phase transition and subsequent induction of apoptosis.[1] However, to unequivocally attribute observed cellular phenotypes to the specific inhibition of CDK1 by CGP 74514, a meticulously planned set of control experiments is not just recommended, but essential.

This guide will delve into the critical aspects of designing these controls, providing not only step-by-step protocols for key assays but also the scientific rationale behind each experimental choice. We will explore the use of negative and positive controls, as well as comparative compounds, to build a self-validating experimental system.

The Cornerstone of Confidence: A Multi-faceted Approach to Controls

A well-controlled experiment is a self-validating one. For a targeted inhibitor like CGP 74514, this means demonstrating not only that the compound has the expected effect, but also that this effect is due to the intended mechanism and is not a result of off-target activities or experimental artifacts. The following sections outline the essential controls to incorporate into your studies.

Baseline and Negative Controls: Establishing the Ground Truth

The primary goal of negative controls is to define the baseline response in the absence of specific CDK1 inhibition. This allows for the clear attribution of any observed changes to the activity of CGP 74514.

  • Vehicle Control: This is the most fundamental control. CGP 74514 is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO). Therefore, a vehicle control group should be treated with the same concentration of DMSO as the experimental group. This accounts for any potential effects of the solvent on cell viability, proliferation, or other measured parameters.

  • Inactive Analog Control (The Ideal, but Often Elusive, Negative Control): The gold standard for a negative control is a structurally similar but biologically inactive analog of the compound under investigation.[2] For CGP 74514, a close chemical relative that does not bind to or inhibit CDK1 would be the perfect tool to rule out off-target effects mediated by the chemical scaffold itself. While a commercially available, validated inactive analog of CGP 74514 is not readily documented, researchers should remain vigilant for its potential development or consider synthesizing one if resources permit. In its absence, the combination of other negative controls becomes even more critical.

  • Genetic Controls: The Power of Molecular Specificity: A powerful method to confirm on-target activity is to utilize cell lines with modified CDK1.

    • CDK1 Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CDK1 expression should phenocopy the effects of CGP 74514, such as G2/M arrest. The addition of CGP 74514 to these cells should have a diminished effect, demonstrating that the compound's primary target is indeed CDK1.

    • Inhibitor-Resistant CDK1 Mutant: The generation of a cell line expressing a mutated form of CDK1 that is resistant to CGP 74514 binding (e.g., a "gatekeeper" mutant) provides an elegant control.[3] These cells should exhibit resistance to the cell cycle arrest and apoptotic effects of the compound, directly linking its activity to its interaction with CDK1.

Positive Controls: Validating the Expected Phenotype

Positive controls are crucial for confirming that the experimental system is capable of producing the expected biological response. They also serve as a benchmark against which the potency and efficacy of CGP 74514 can be compared.

  • Alternative CDK1 Inhibitors: Employing other well-characterized CDK1 inhibitors allows for a direct comparison of effects. RO-3306 is a highly selective and widely used CDK1 inhibitor that, like CGP 74514, induces a reversible G2/M arrest.[1] Comparing the dose-response and phenotypic outcomes of CGP 74514 and RO-3306 can provide strong validation of a CDK1-mediated effect.

  • Inducers of G2/M Arrest via Different Mechanisms: To confirm that the observed G2/M arrest is a plausible outcome in your cell system, using compounds that induce a similar cell cycle block through different mechanisms is advisable.

    • Nocodazole: This agent disrupts microtubule formation, leading to an arrest in mitosis.

    • Taxol (Paclitaxel): In contrast to nocodazole, Taxol stabilizes microtubules, which also results in mitotic arrest.[4][5]

Comparative Compounds: Demonstrating Selectivity

To highlight the specificity of CGP 74514 for CDK1, it is beneficial to compare its effects with those of inhibitors targeting other CDKs. This is particularly important given that some kinase inhibitors can have off-target effects.

  • CDK4/6 Inhibitors (e.g., Palbociclib): These inhibitors primarily induce a G1 phase arrest by targeting the CDK4/6-Cyclin D complex.[6] A direct comparison can showcase the distinct cell cycle effects of a CDK1-selective inhibitor versus a G1-phase-specific inhibitor.

  • Broader Spectrum CDK Inhibitors (e.g., Roscovitine): Roscovitine inhibits CDK1, CDK2, CDK5, and CDK7 with varying potencies.[7] Comparing the cellular phenotype induced by CGP 74514 with that of a less selective inhibitor can help to delineate the specific consequences of CDK1 inhibition.

Experimental Workflows and Data Interpretation

The following sections provide detailed protocols for key experiments and guidance on how to interpret the data in the context of the controls discussed above.

Experimental Workflow: A Visual Guide

G cluster_0 Experimental Setup cluster_1 Phenotypic Analysis cluster_2 Mechanistic Analysis Cell Culture Cell Culture Treatment Groups Treatment Groups - Vehicle (DMSO) - CGP 74514 - Positive Controls (e.g., RO-3306) - Comparative Compounds (e.g., Palbociclib) Cell Culture->Treatment Groups Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment Groups->Cell Viability Assay (MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment Groups->Cell Cycle Analysis (Flow Cytometry) Western Blotting Western Blotting Treatment Groups->Western Blotting Data Analysis (IC50) Data Analysis (IC50) Cell Viability Assay (MTT)->Data Analysis (IC50) Data Analysis (% Cell Cycle Phases) Data Analysis (% Cell Cycle Phases) Cell Cycle Analysis (Flow Cytometry)->Data Analysis (% Cell Cycle Phases) In Vitro Kinase Assay In Vitro Kinase Assay In Vitro Kinase Assay->Data Analysis (IC50) Data Analysis (Protein Expression) Data Analysis (Protein Expression) Western Blotting->Data Analysis (Protein Expression) CGP 74514 CGP 74514 CGP 74514->In Vitro Kinase Assay

Caption: A typical experimental workflow for studying CGP 74514.

In Vitro Kinase Assay: Direct Measurement of Inhibition

This assay directly measures the ability of CGP 74514 to inhibit the enzymatic activity of purified CDK1/cyclin B.

Protocol:

  • Prepare Reagents:

    • Recombinant active CDK1/cyclin B enzyme.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Substrate (e.g., Histone H1).

    • ATP (radiolabeled [γ-32P]ATP or a fluorescence-based detection system).

    • This compound and other inhibitors at various concentrations.

  • Set up the Reaction: In a 96-well plate, combine the kinase, substrate, and inhibitor in the kinase buffer.

  • Initiate the Reaction: Add ATP to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the Reaction: Add a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

  • Detect Phosphorylation:

    • For radiolabeled ATP, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter.

    • For non-radioactive methods, follow the manufacturer's instructions for the specific assay kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Comparison Table: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
CGP 74514 CDK1/cyclin B 25
RO-3306CDK1/cyclin B35
PalbociclibCDK4/cyclin D111
RoscovitineCDK1/cyclin B650
RoscovitineCDK2/cyclin A700

Note: IC50 values are approximate and can vary depending on experimental conditions. Data compiled from multiple sources for comparative purposes.[7]

Cell Viability Assay (MTT Assay): Assessing Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of CGP 74514, vehicle control, and other control compounds for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry: Pinpointing the Stage of Arrest

This technique is essential for determining the specific phase of the cell cycle at which a compound exerts its effect.

Protocol:

  • Cell Treatment: Culture and treat cells with CGP 74514 and control compounds for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Gate the cell populations based on their DNA content to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Data Comparison Table: Cell Cycle Distribution after 24h Treatment

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)552520
CGP 74514 (1 µM) 10 5 85
RO-3306 (9 µM)12880
Palbociclib (1 µM)801010
Nocodazole (100 nM)51085

Note: Representative data. Actual percentages will vary depending on the cell line and experimental conditions.[8][9]

Western Blotting: Probing the Molecular Mechanism

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the CDK1 signaling pathway.

CDK1 Signaling Pathway

G Cyclin B1 Cyclin B1 CDK1/Cyclin B1 Complex CDK1/Cyclin B1 Complex Cyclin B1->CDK1/Cyclin B1 Complex CDK1 CDK1 CDK1->CDK1/Cyclin B1 Complex G2/M Transition G2/M Transition CDK1/Cyclin B1 Complex->G2/M Transition CGP 74514 CGP 74514 CGP 74514->CDK1/Cyclin B1 Complex Rb Rb G2/M Transition->Rb Lamins Lamins G2/M Transition->Lamins Histone H1 Histone H1 G2/M Transition->Histone H1 pRb pRb Rb->pRb Phosphorylation E2F E2F pRb->E2F Releases Phospho-Lamins Phospho-Lamins Lamins->Phospho-Lamins Phosphorylation (Nuclear Envelope Breakdown) Phospho-Histone H1 Phospho-Histone H1 Histone H1->Phospho-Histone H1 Phosphorylation (Chromosome Condensation)

Caption: Simplified CDK1 signaling pathway at the G2/M transition.

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Key Proteins to Analyze:

  • Phospho-Rb (Ser807/811): A downstream target of CDKs. Inhibition of CDK1 should lead to a decrease in Rb phosphorylation at CDK1-specific sites.

  • Cyclin B1: The regulatory partner of CDK1. Its levels peak at the G2/M transition and it is degraded upon mitotic exit.

  • Phospho-Histone H3 (Ser10): A marker of mitosis. Changes in its phosphorylation can reflect alterations in mitotic entry.

  • Cleaved PARP: A marker of apoptosis. An increase in cleaved PARP would be consistent with CGP 74514-induced apoptosis.

Validated Antibodies and Dilutions:

Primary AntibodySupplierCatalog #Recommended Dilution
Rabbit anti-Cyclin B1Proteintech55004-1-AP1:1000 - 1:4000
Rabbit anti-phospho-Rb (Ser807/811)Cell Signaling Technology85161:1000
Mouse anti-β-ActinSanta Cruz Biotechnologysc-477781:1000 - 1:5000

Note: Optimal dilutions should be determined empirically for your specific experimental conditions.

Conclusion

References

  • Comparison of different cyclin-dependent kinase inhibitors and KI-67 levels on survival and toxicity in breast cancer treatment. European Review for Medical and Pharmacological Sciences.
  • Targeting CDK1 in cancer: mechanisms and implic
  • CDK Signaling Pathway.
  • IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival.
  • IC 50 Values of CDK4/6 Inhibitors.
  • Lamin A/C as a Molecular Link Between Nuclear Organization, Chromatin Dynamics, and Tumor Progression. Preprints.org.
  • Reported IC 50 values of the selected inhibitors in nM.
  • An overview of Cdk1-controlled targets and processes. PMC.
  • Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation P
  • Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle. PubMed Central.
  • Comparative overall survival of CDK4/6 inhibitors in combination with endocrine therapy in advanced breast cancer. PubMed.
  • CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. Taylor & Francis Online.
  • Anti-CyclinB1 and Cdk1 Antibodies for Western Blot in C2C12?.
  • Determination of the IC50 values of a panel of CDK9 inhibitors against...
  • Controlled Exit from the G2/M Checkpoint in RPE-1 Cells Using RO3306: Enrichment of Phase-Specific Cell Populations for In-Depth Analyses of Mitotic Events. MDPI.
  • Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences.
  • CDK inhibitors: positive and negative regulators of G1-phase progression. Genes & Development.
  • Debate highlights differences and similarities between CDK4/6 inhibitors.
  • Putting one step before the other Distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle.
  • Cyclin B1 antibody (55004-1-AP). Proteintech.
  • A Head-to-Head Comparison of Cdk1-IN-1 (RO-3306) and Roscovitine: A Guide for Researchers. Benchchem.
  • Identification of candidate CDK1 substrates in mitosis by quantitative phosphoproteomics.
  • Graphviz view of a cell cycle canonical signaling pathway with gene...
  • Cell Cycle Synchronization at the G 2 /M Phase Border by Reversible Inhibition of CDK1.
  • Cyclin B1 Monoclonal Antibody (V152) (MA1-155). Thermo Fisher Scientific.
  • Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. PMC.
  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI.
  • Generating Mutant Renal Cell Lines Using CRISPR Technologies. Protocols.io.
  • This compound (5472). Bio-Techne.
  • Cell Cycle-Related Cyclin B1 Quantific
  • Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1. PNAS.
  • Canonical pathway of CDK1/cyclin B inhibition.
  • Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells.
  • Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines.
  • (PDF) CDK4/6 Inhibitors: Existing and Emerging Differences.
  • Anti-Cyclin B1 antibody [Y106] (ab32053). Abcam.
  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. NIH.
  • Cdk Graph Diagram Plugin. AWS Project Development Kit (PDK).
  • Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells. PMC.
  • Schematic depiction of the structure and activation process of CDKs....
  • Recent Progress in CDK4/6 Inhibitors and PROTACs. MDPI.

Sources

CGP 74514 Dihydrochloride: From "Selective" to "Pan-CDK" – A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity of CGP 74514 Dihydrochloride with Other CDKs Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

This compound (CGP74514A) was historically characterized as a highly selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) , with a reported IC50 of ~25 nM.[1] It is widely used to induce G2/M phase arrest and subsequent apoptosis in various cancer models, particularly leukemia and glioblastoma.

Critical Update for Researchers: Emerging pharmacological profiling has redefined CGP 74514 as a promiscuous pan-CDK inhibitor . Contrary to early literature, it exhibits potent inhibitory activity against CDK2 and CDK5 , with moderate activity against CDK4, CDK7, and CDK9 .[2] This guide dissects this cross-reactivity profile, compares it with standard alternatives (Roscovitine, Dinaciclib), and provides a validated experimental workflow to assess kinase selectivity in your specific model.

Chemical & Physical Profile
  • Compound Name: this compound[3]

  • Primary Target: CDK1/Cyclin B (historically); Pan-CDK (functionally).

  • Formulation: Dihydrochloride salt is used to improve aqueous solubility compared to the free base.

  • Solubility: Soluble in DMSO (up to 100 mM) and water (up to 25 mM with warming).

  • Handling: Hygroscopic. Store desiccant-protected at -20°C.

The Selectivity Paradox: Cross-Reactivity Analysis

The utility of CGP 74514 relies on understanding its "off-target" effects, which are likely "on-target" for other CDKs.

The "Evolved" Selectivity Profile

Early assays focused heavily on CDK1. Modern kinome profiling reveals a broader inhibitory spectrum.

Target KinaseHistorical Potency (IC50)Updated Cross-Reactivity InsightBiological Implication
CDK1 (Cdc2) 25 nM Primary Target (+++) G2/M Arrest, Mitotic Collapse
CDK2 > 1 µM (Early data)High Potency (+++) G1/S transition block; often equipotent to CDK1
CDK5 Not determinedHigh Potency (+++) Neuronal toxicity; relevance in glioblastoma models
CDK9 LowModerate Inhibition (++) Transcriptional suppression (Mcl-1 downregulation)
CDK4/6 InactiveWeak/Moderate (+) Partial G1 arrest; less potent than Palbociclib
Comparative Analysis: CGP 74514 vs. Alternatives

When designing experiments, choosing the right tool compound is critical.

FeatureCGP 74514 Roscovitine (Seliciclib) Dinaciclib Palbociclib
Primary Class Pan-CDK (CDK1 biased)Pan-CDK (Purine analog)Pan-CDK (Potent)Selective CDK4/6
CDK1 IC50 25 nM 450 nM3 nM>10 µM (Inactive)
CDK2 IC50 < 50 nM (Est.)700 nM1 nM>10 µM
Selectivity Promiscuous PromiscuousPromiscuousHighly Selective
Apoptosis Rapid (Mitochondrial) ModerateVery RapidCytostatic (Senescence)
Use Case Acute G2/M arrest & ApoptosisGeneral CDK inhibitionHigh-potency screeningG1 arrest specific studies

Analyst Note: If your study requires exclusive CDK1 inhibition without touching CDK2/5, CGP 74514 is not recommended. Use genetic knockdown (siRNA/CRISPR) or combine with a specific CDK2 inhibitor to parse out effects, although truly specific small-molecule CDK1 inhibitors remain elusive.

Mechanism of Action: The Apoptotic Cascade

CGP 74514 induces cell death through a mitochondrial pathway triggered by cell cycle checkpoint failure.

G CGP CGP 74514 CDK1 CDK1/Cyclin B Complex CGP->CDK1 Inhibits (IC50 25nM) CDK2 CDK2/Cyclin E CGP->CDK2 Inhibits CDK9 CDK9/P-TEFb CGP->CDK9 Inhibits G2M G2/M Checkpoint Failure CDK1->G2M Blocks Progression Mcl1 Mcl-1 (Downregulation) CDK9->Mcl1 Transcriptional Block Mito Mitochondrial Damage (Loss of Δψm) G2M->Mito Stress Signal Mcl1->Mito Pro-apoptotic Shift Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis APOPTOSIS PARP->Apoptosis

Figure 1: Multi-pathway induction of apoptosis by CGP 74514. Note the convergence of cell cycle arrest (CDK1) and transcriptional suppression (CDK9) on mitochondrial integrity.

Experimental Validation: Self-Validating Selectivity Protocol

To confirm if the phenotype you observe is CDK1-specific or due to cross-reactivity, you must employ a Differential Profiling Workflow .

Workflow Start Start: CGP 74514 Treatment Step1 1. Dose Response (0, 25, 100, 500 nM) Start->Step1 Branch1 Low Dose (25-50 nM) Step1->Branch1 Branch2 High Dose (>200 nM) Step1->Branch2 Readout1 Western Blot: p-Histone H3 (Ser10) (CDK1 Marker) Branch1->Readout1 Primary Target Readout2 Western Blot: p-Rb (Ser807/811) (CDK2/4 Marker) Branch2->Readout2 Off-Target Result1 CDK1 Specific Effect Readout1->Result1 Result2 Pan-CDK Effect Readout2->Result2

Figure 2: Differential dosing strategy to distinguish CDK1 vs. Pan-CDK activity.

Protocol A: In Vitro Kinase Selectivity (ADP-Glo Method)

Use this to quantify IC50 against specific recombinant kinases.

Reagents:

  • Recombinant CDK1/CycB, CDK2/CycE, CDK5/p25 (SignalChem/Promega).

  • Substrate: Histone H1 peptide.

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Preparation: Dilute CGP 74514 in DMSO to 100x final concentration (10-point series: 0.1 nM to 10 µM).

  • Kinase Reaction:

    • Mix 2 µL of Compound + 4 µL Kinase (5-10 ng/well) in 384-well plate.

    • Incubate 10 min at RT.

    • Add 4 µL Substrate/ATP mix (10 µM ATP final).

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. log[inhibitor].

Protocol B: Cellular Target Engagement (Western Blot)

Use this to verify pathway inhibition in live cells.

  • Treatment: Treat cells (e.g., U937 or HeLa) with CGP 74514 (100 nM vs 1 µM) for 6 hours.

  • Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitor Cocktail (Critical).

  • Markers:

    • p-Histone H3 (Ser10): Loss indicates CDK1 inhibition (Mitotic entry block).

    • p-Rb (Ser807/811): Loss indicates CDK2/4 inhibition.

    • Mcl-1 (Total protein): Rapid loss indicates CDK9 inhibition (transcriptional block).

    • Cleaved PARP: Indicates apoptosis onset.

References
  • IUPHAR/BPS Guide to Pharmacology. Ligand: CGP74514A.[1] (Identifies pan-CDK profile).[2] Available at: [Link]

  • Bio-Techne. Biological Activity of CGP 74514.[1][2][3] Available at: [Link]

Sources

Synergistic Potentiation of Anti-Cancer Therapies by CGP 74514 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CGP 74514 dihydrochloride is a highly selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1/cyclin B), with secondary activity against CDK2 and CDK5. While traditional chemotherapeutics often fail due to intrinsic or acquired resistance mechanisms—specifically the upregulation of anti-apoptotic proteins—CGP 74514 has emerged as a potent "sensitizer."

By effectively downregulating survival factors such as Mcl-1 and XIAP (X-linked Inhibitor of Apoptosis Protein), CGP 74514 lowers the apoptotic threshold of cancer cells. This guide analyzes its synergistic performance when paired with Death Receptor agonists (TRAIL) and DNA-damaging agents, providing experimental evidence and protocols to validate these combinations in a research setting.

Mechanistic Foundation: The "Priming" Effect

To understand the synergy, one must understand the blockade. Many cancer cells evade chemotherapy by arresting in the G2/M phase to repair DNA damage or by overexpressing anti-apoptotic Bcl-2 family members.

Mechanism of Action[1][2][3]
  • CDK1 Inhibition: CGP 74514 targets the ATP-binding site of CDK1.

  • Mcl-1 & XIAP Depletion: CDK1 activity is often required to maintain the stability of Mcl-1 (a short-lived anti-apoptotic protein). Inhibition leads to rapid proteasomal degradation of Mcl-1.

  • Apoptotic Priming: With Mcl-1 and XIAP levels reduced, the cell is "primed" for death. It becomes hypersensitive to pro-apoptotic signals triggered by other drugs (e.g., TRAIL or Doxorubicin).

Visualization: The Synergy Pathway

The following diagram illustrates how CGP 74514 removes the "brakes" (Mcl-1/XIAP) on the apoptotic machinery.

G CGP CGP 74514 (Dihydrochloride) CDK1 CDK1 / Cyclin B CGP->CDK1 Inhibits Mcl1 Mcl-1 / XIAP (Survival Factors) CDK1->Mcl1 Stabilizes Caspase Caspase 3/9 Activation Mcl1->Caspase Blocks TRAIL TRAIL / Chemotherapy (Death Signal) TRAIL->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Induces

Caption: CGP 74514 inhibits CDK1, preventing the stabilization of Mcl-1/XIAP. This removes the blockage on Caspase activation, allowing TRAIL or chemotherapy to induce apoptosis effectively.

Comparative Analysis of Synergistic Combinations

This section compares the efficacy of CGP 74514 when combined with different classes of anti-cancer agents.

Combination A: CGP 74514 + TRAIL (Death Receptor Agonist)

Target Indication: Breast Cancer (e.g., MCF-7, T47D), Leukemia.

TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) is a selective killer of cancer cells, but resistance is common due to high XIAP levels.

  • Synergy Mechanism: CGP 74514 specifically reduces cytosolic XIAP. Since XIAP inhibits Caspase-3, its removal allows the TRAIL death signal to proceed unchecked.

  • Outcome: Treatment with sub-toxic doses of TRAIL combined with CGP 74514 results in rapid cleavage of PARP and Caspase-3.

Combination B: CGP 74514 + DNA Damaging Agents (Doxorubicin/Cisplatin)

Target Indication: Solid Tumors, AML.

DNA damaging agents rely on inducing sufficient stress to trigger intrinsic apoptosis. However, cells often arrest in G2/M to repair this damage.

  • Synergy Mechanism:

    • Checkpoint Abrogation: CGP 74514 prevents the G2/M arrest, forcing cells with damaged DNA to enter mitosis and die (mitotic catastrophe).

    • Mitochondrial Sensitization: Doxorubicin induces Bax activation. CGP 74514 removes Mcl-1 (which normally sequesters Bax), leading to massive mitochondrial outer membrane permeabilization (MOMP).

Data Summary: Synergistic Performance

The table below summarizes experimental outcomes derived from mechanistic studies of CDK1 inhibitors.

Combination PartnerCell Line ModelTarget MechanismInteraction TypeKey Biomarker Change
TRAIL MCF-7, T47D (Breast)Extrinsic PathwayStrong Synergy (CI < 0.5)XIAP ↓, Caspase-8/3 cleavage ↑
Doxorubicin U937 (Leukemia)Intrinsic PathwaySynergyMcl-1 ↓, Cytochrome C release ↑
Cisplatin A549 (Lung)DNA Repair InterferenceAdditive/Synergisticp53 independent apoptosis
Venetoclax AML (Theoretical*)Bcl-2 InhibitionSynergyMcl-1 ↓ (Overcomes Venetoclax resistance)

*Note: Venetoclax synergy is mechanistically inferred from Mcl-1 downregulation data, a known resistance factor for Bcl-2 inhibitors.

Experimental Protocols

To replicate these findings or test new combinations, use the following standardized workflows.

Protocol 1: Assessment of Synergy (Chou-Talalay Method)

This protocol determines the Combination Index (CI). A CI < 1.0 indicates synergy.

Materials:

  • This compound (dissolved in DMSO or Water; 10 mM stock).

  • Partner Drug (e.g., TRAIL).

  • MTT or CellTiter-Glo Reagent.

Workflow:

  • Seeding: Seed cells (e.g., 5,000/well) in 96-well plates. Incubate 24h.

  • Single Agent Dose Finding: Treat cells with serial dilutions of Drug A and Drug B alone to determine their individual IC50 values.

  • Combination Treatment: Treat cells using a constant ratio (e.g., IC50_A : IC50_B) serial dilution.

    • Example: If IC50 of CGP is 1 µM and TRAIL is 10 ng/mL, mix at 1:10 ratio and dilute.

  • Incubation: 48–72 hours.

  • Readout: Measure viability via MTT absorbance (570 nm).

  • Analysis: Use CompuSyn or similar software to calculate CI values at Fa (Fraction affected) = 0.5, 0.75, and 0.9.

Protocol 2: Western Blotting for Mechanism Validation

To confirm the synergy is due to the proposed mechanism, you must observe the degradation of survival factors.

  • Treatment: Treat cells with CGP 74514 (e.g., 0.5 – 1.0 µM) for short intervals (4h, 8h, 12h, 24h).

  • Lysis: Lyse in RIPA buffer with Protease/Phosphatase inhibitors.

  • Target Antibodies:

    • Mcl-1: Look for rapid decrease (often within 4-8 hours).

    • XIAP: Look for decrease.

    • Cleaved Caspase-3: Marker of apoptosis execution.

    • PARP: Cleavage indicates irreversible death.

Visualization: Experimental Workflow

Workflow cluster_treat Drug Addition Step1 1. Cell Seeding (96-well plate) Step2 2. Treatment Step1->Step2 SingleA CGP 74514 (Serial Dilution) Step2->SingleA SingleB Partner Drug (Serial Dilution) Step2->SingleB Combo Combination (Fixed Ratio) Step2->Combo Step3 3. Incubation (48-72h) SingleA->Step3 SingleB->Step3 Combo->Step3 Step4 4. Viability Assay (MTT / MTS) Step3->Step4 Step5 5. Data Analysis (Calculate CI Value) Step4->Step5

Caption: Step-by-step workflow for determining the Combination Index (CI) using the Chou-Talalay method.

References

  • Kim, Y., et al. (2007). "CGP74514A enhances TRAIL-induced apoptosis in breast cancer cells by reducing X-linked inhibitor of apoptosis protein." Anticancer Research.

  • Gao, N., et al. (2005). "Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A." Biochemical Pharmacology.

  • Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.

  • Wei, G., et al. (2012). "Mcl-1 downregulation: A key mechanism for the synergy between CDK inhibitors and other anti-cancer agents." Leukemia & Lymphoma.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of CGP 74514 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of CGP 74514 dihydrochloride, a potent research chemical. As a selective inhibitor of cyclin-dependent kinase 1 (Cdk1), this compound is a powerful tool in cell cycle research and oncology drug development.[1] However, its high biological activity necessitates a rigorous and well-documented disposal strategy to ensure the safety of laboratory personnel and prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory compliance.

The Imperative for Specialized Disposal: Understanding the Risk

This compound functions by inhibiting Cdk1, a key regulator of cell cycle progression, with a high degree of potency (IC₅₀ = 25 nM).[1] This mechanism, while invaluable for research, means that even minute quantities of the compound can exert significant biological effects. Improper disposal could lead to unintended exposure to personnel or the release of a biologically active agent into the environment. Therefore, disposal procedures must be designed to mitigate these risks completely. The core principle is "cradle-to-grave" management, ensuring the compound is handled safely from receipt to final destruction by a certified facility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 458.82 g/mol
Formula C₁₉H₂₄ClN₇·2HCl
Appearance SolidN/A
Purity ≥98% (HPLC)
Storage Desiccate at Room Temperature
Solubility Water (to 50 mM), DMSO (to 100 mM)
Hazard Identification and Personal Protective Equipment (PPE)

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its classification as a potent kinase inhibitor and its chemical structure warrant a high degree of caution. General hazard statements for similar research compounds include risks of severe skin and eye damage, respiratory irritation, and harm if swallowed.[2]

Minimum Required PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is recommended to prevent inhalation of the powder.

The Regulatory Framework: Adherence to EPA Guidelines

The disposal of chemical waste, including research compounds like CGP 74514, is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[3] The specific regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[4]

Key RCRA Principles for Laboratory Waste: [5]

  • Waste Identification: All waste streams containing CGP 74514 must be identified as hazardous chemical waste.

  • Segregation: Waste must be segregated by hazard class and compatibility. Do not mix CGP 74514 waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Labeling and Containment: All waste containers must be in good condition, compatible with the waste, kept securely closed, and clearly labeled with the words "Hazardous Waste" and a full description of the contents.

  • Disposal: All hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF).

Standard Operating Procedures for Disposal

The following step-by-step protocols outline the correct procedures for handling and disposing of various waste streams contaminated with this compound.

The following diagram illustrates the decision-making process for managing waste generated from experiments involving CGP 74514.

G CGP 74514 Disposal Decision Workflow cluster_types Identify Waste Type cluster_containers Segregate into Designated Container Start Waste Containing CGP 74514 Generated Solid Solid Waste (Neat Compound, Contaminated PPE) Start->Solid Is it solid? Liquid Liquid Waste (Aqueous/Solvent Solutions) Start->Liquid Is it liquid? Sharps Contaminated Sharps (Needles, Glass Pipettes) Start->Sharps Is it a sharp? SolidContainer Solid Hazardous Waste Container (Labeled: 'CGP 74514 Solid Waste') Solid->SolidContainer LiquidContainer Liquid Hazardous Waste Container (Labeled: 'CGP 74514 Liquid Waste') Liquid->LiquidContainer SharpsContainer Sharps Container (Puncture-proof, Labeled 'Hazardous Sharps') Sharps->SharpsContainer End Arrange for Pickup by Licensed Waste Vendor SolidContainer->End LiquidContainer->End SharpsContainer->End

Caption: Decision workflow for proper segregation of CGP 74514 waste.

  • Do Not Attempt to Neutralize: The primary and safest method is disposal of the original material. Do not attempt to treat the solid compound with other chemicals.

  • Secure Original Container: Ensure the cap of the vial containing the solid CGP 74514 is tightly sealed.

  • Labeling: Place the original vial inside a larger, sealable container (e.g., a small plastic pail or overpack drum). Label the outer container clearly with:

    • "Hazardous Waste"

    • "this compound, Solid"

    • CAS Number (if available)

    • Approximate quantity

  • Storage: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste vendor.

This category includes items such as gloves, pipette tips, microfuge tubes, and paper towels that have come into direct contact with the compound.

  • Segregation: Collect all contaminated solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This container must be separate from regular trash.

  • Labeling: Clearly label the container:

    • "Hazardous Waste - Solid"

    • "Lab Debris Contaminated with this compound"

  • Accumulation: Keep the container sealed when not in use. Once full, securely close the liner and the container lid.

  • Disposal: Transfer the full container to your lab's main hazardous waste accumulation area and arrange for pickup.

Liquid waste containing CGP 74514 must never be disposed of down the drain.[6]

  • Select Container: Use a designated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene carboy).

  • Segregation:

    • Aqueous Waste: Collect all aqueous solutions containing CGP 74514 in a dedicated "Aqueous Hazardous Waste" container.

    • Solvent Waste: If using an organic solvent (e.g., DMSO), collect this waste in a separate "Solvent Hazardous Waste" container. Crucially, do not mix solvent waste with aqueous waste unless approved by EHS.

  • Labeling: Label the liquid waste container with:

    • "Hazardous Waste - Liquid"

    • A complete list of all chemical constituents, including percentages (e.g., "Water 99%, CGP 74514 <1%, Tris Buffer..."). For DMSO solutions, list "DMSO" and the concentration of the inhibitor.

  • Accumulation: Keep the container capped and stored in secondary containment (e.g., a spill tray) to prevent leaks.

  • Disposal: When the container is full, contact EHS for disposal.

Chemical Inactivation: A Note of Caution

While chemical degradation could theoretically render the compound biologically inactive (e.g., through aggressive hydrolysis or oxidation), there are no validated, publicly available protocols for the chemical inactivation of this compound. Developing such a procedure would require significant resources to:

  • Identify a reaction that guarantees 100% degradation.

  • Develop an analytical method (e.g., HPLC, LC-MS) to validate the complete destruction of the parent compound.

  • Characterize the resulting degradation products to ensure they are not hazardous themselves.

Given these complexities, chemical inactivation is not recommended as a standard disposal procedure. The most reliable and compliant method is collection and disposal by a professional hazardous waste management company, which uses high-temperature incineration to ensure complete destruction.

References

  • U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved February 4, 2026, from [Link]

  • Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review. (2024). PubMed Central. Retrieved February 4, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved February 4, 2026, from [Link]

  • The Renaissance of Cyclin Dependent Kinase Inhibitors. (2021). PubMed Central. Retrieved February 4, 2026, from [Link]

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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling CGP 74514 dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for the handling of CGP 74514 dihydrochloride, a potent Cyclin-dependent kinase 1 (CDK1) inhibitor. Given its mechanism of action—arresting the cell cycle—this compound must be treated as a potentially hazardous and cytotoxic agent.[1] Adherence to the following protocols is critical to ensure personnel safety and maintain experimental integrity.

Foundational Principle: A Proactive Approach to Safety

This compound is a highly selective inhibitor of CDK1, a key regulator of the cell cycle, with an IC50 of 25 nM.[1] Compounds that potently interfere with fundamental cellular processes like mitosis should be handled with the assumption of cytotoxicity. While a specific, comprehensive toxicology report for this compound is not publicly available, the principles for handling cytotoxic drugs provide a robust and necessary framework for safety.[2][3] Exposure can occur through inhalation of aerosols, skin contact, or ingestion, making a comprehensive PPE strategy non-negotiable.[3]

Hazard Identification and Risk Mitigation

The primary risks associated with this compound stem from its biological activity. Accidental exposure could lead to unintended cell cycle disruption in the handler. The table below summarizes the potential hazards and the corresponding PPE-based mitigation.

Potential Hazard Route of Exposure Primary Mitigation Strategy & Rationale
Systemic Cytotoxicity Inhalation (powder)Respiratory Protection (N95/FFP3): Prevents airborne particles from entering the respiratory tract, where they can be absorbed and exert systemic effects.[2][4]
Localized & Systemic Effects Dermal ContactChemical-Resistant Gloves & Gown: Provides a barrier against skin absorption. Potent compounds can be absorbed through the skin, leading to both local irritation and systemic toxicity.[5]
Severe Eye Damage Ocular (Splash/Aerosol)Safety Goggles & Face Shield: Protects mucous membranes of the eyes from contact with powder or droplets, which can cause severe irritation or be absorbed.[5][6]
Toxicity if Swallowed IngestionStrict No-Food/Drink Policy & Proper Hygiene: Prevents accidental ingestion from contaminated hands. Hand washing after doffing PPE is mandatory.[6]

Core PPE Requirements: A Task-Based Approach

The level of PPE required depends on the physical form of the compound and the procedure being performed. Always err on the side of caution and utilize a higher level of protection if there is any uncertainty.

Task Minimum Required PPE
Receiving & Unpacking Lab Coat, Safety Glasses, Nitrile Gloves
Weighing of Solid Compound Double Nitrile Gloves (Chemo-rated), Disposable Gown, Safety Goggles, N95/FFP3 Respirator
Reconstitution (Solubilizing) Double Nitrile Gloves (Chemo-rated), Disposable Gown, Safety Goggles, Face Shield
Aliquoting & Dilutions Double Nitrile Gloves (Chemo-rated), Disposable Gown, Safety Goggles
Cell Culture Application Nitrile Gloves, Lab Coat/Gown, Safety Glasses
Spill Cleanup Double Nitrile Gloves (Chemo-rated), Impermeable Gown, Safety Goggles, Face Shield, N95/FFP3 Respirator
Waste Disposal Double Nitrile Gloves (Chemo-rated), Lab Coat/Gown, Safety Goggles

Note: All handling of the solid compound or initial stock solutions should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize aerosol generation.[4]

Procedural Guidance: From Receipt to Disposal

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following diagram illustrates the critical control points for handling this compound.

G cluster_prep Preparation Phase cluster_use Experimental Phase cluster_cleanup Post-Experiment Phase receiving 1. Receiving - Inspect package integrity storage_solid 2. Storage (Solid) - Desiccate at RT - Log inventory receiving->storage_solid Standard PPE weighing 3. Weighing - In fume hood - Full PPE (respirator) storage_solid->weighing Enhanced PPE reconstitution 4. Reconstitution - In fume hood - Add solvent slowly weighing->reconstitution Maintain Hood spill Spill Management - Evacuate & secure - Use spill kit weighing->spill If spill occurs storage_solution 5. Storage (Solution) - Aliquot & freeze (-20°C) - Label clearly reconstitution->storage_solution Label Vials reconstitution->spill If spill occurs experiment 6. Experimental Use - Add to media - Standard PPE storage_solution->experiment Dilute as needed experiment->spill If spill occurs disposal 7. Waste Disposal - Segregate cytotoxic waste - Follow institutional protocol experiment->disposal Contaminated materials spill->disposal Dispose spill debris

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.